2-[(Pyridin-4-yl)methoxy]pyrimidine
Descripción
Propiedades
IUPAC Name |
2-(pyridin-4-ylmethoxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-4-12-10(13-5-1)14-8-9-2-6-11-7-3-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIQUDNPPOYHAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Unlocking the Privileged Scaffold: Mechanism of Action of 2-[(Pyridin-4-yl)methoxy]pyrimidine in Cancer Therapeutics
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter chemical motifs that transcend single-target utility. The 2-[(pyridin-4-yl)methoxy]pyrimidine moiety—along with its halogenated precursors like 5-bromo-2-(pyridin-4-ylmethoxy)pyrimidine—has emerged as a highly privileged pharmacophore in modern oncology. Rather than acting as a standalone therapeutic, this structural core is strategically integrated into advanced small-molecule inhibitors to target critical oncogenic and immunomodulatory pathways.
This whitepaper deconstructs the structural pharmacology, molecular mechanisms of action (MoA), and the self-validating experimental workflows required to evaluate derivatives of this scaffold in cancer cells, specifically focusing on its role in inhibiting FLT3/CDK2 kinases, Hematopoietic Progenitor Kinase 1 (HPK1), and the PD-1/PD-L1 axis.
Structural Pharmacology & Binding Kinetics
The efficacy of the 2-[(pyridin-4-yl)methoxy]pyrimidine scaffold lies in its modular architecture, which allows precise engagement with the ATP-binding pockets of kinases and the hydrophobic interfaces of protein-protein interactions (PPIs).
-
The Pyridine Ring (Hinge Binder): The nitrogen atom on the pyridine ring acts as a critical hydrogen-bond acceptor. In kinase targets like HPK1 and FLT3, this nitrogen interacts directly with the backbone amides of the hinge region, anchoring the molecule within the ATP-binding cleft[1].
-
The Methoxy Linker (Conformational Flexibility): The ether linkage (-O-CH 2 -) provides rotational freedom. This flexibility allows the molecule to adopt a bioactive conformation that can navigate narrow binding channels and reach deep allosteric or back-pocket regions, significantly enhancing lipophilic efficiency (LipE)[1].
-
The Pyrimidine Core (Vectorization & Stacking): The pyrimidine ring serves as a rigid scaffold for multi-directional vectorization. Its electron-deficient nature facilitates strong π−π stacking interactions with aromatic residues (e.g., phenylalanine or tyrosine) in the target protein's binding site.
Logical mapping of the 2-[(pyridin-4-yl)methoxy]pyrimidine pharmacophore to kinase binding domains.
Mechanisms of Action in Cancer Cells
When functionalized into mature inhibitors, the scaffold drives anti-tumor efficacy through three primary mechanisms:
A. Dual FLT3/CDK2 Kinase Inhibition
In acute myeloid leukemia (AML) and solid tumors, hyperactive FLT3 (FMS-like tyrosine kinase 3) and dysregulated cell cycle progression via CDK2 (Cyclin-dependent kinase 2) are primary drivers of oncogenesis. Derivatives bearing the pyridyl-methoxy motif act as potent Type I or Type II kinase inhibitors. By occupying the ATP pocket, they block the trans-autophosphorylation of FLT3, subsequently downregulating the downstream STAT5, AKT, and MAPK pathways. Simultaneously, CDK2 inhibition arrests the cell cycle at the G1/S transition, synergistically inducing apoptosis[2].
B. HPK1 Inhibition for Immune Evasion Reversal
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling. Tumors exploit HPK1 to suppress T-cell activation. Inhibitors utilizing the pyridin-4-ylmethoxy scaffold have shown remarkable potency against HPK1 (IC 50 < 5 nM). The pyridine ring establishes crucial hydrogen bonds in the hinge region, while the methoxy linker allows the core to occupy the back-pocket, yielding high lipophilic efficiency (LipE > 6.0). Inhibiting HPK1 restores TCR signaling, enhancing the cytotoxic T-cell response against cancer cells[1].
C. Disruption of PD-1/PD-L1 Interaction
Beyond kinases, the scaffold is utilized in small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint. The structural geometry of the pyridin-4-ylmethoxy group allows it to intercalate into the hydrophobic cleft formed by the PD-L1 dimer. This physical blockade prevents PD-1 binding, thereby releasing PD-L1-mediated inhibition of T-cell activation and increasing Interferon-gamma (IFN γ ) secretion in the tumor microenvironment[3].
Divergent mechanisms of action for 2-[(pyridin-4-yl)methoxy]pyrimidine derivatives in oncology.
Quantitative Data Summary
The structural tuning of this scaffold directly impacts its pharmacological profile. The table below summarizes the representative inhibitory data of various derivatives across different targets based on recent literature.
| Compound Class / Target | Scaffold Modification | Target IC 50 (nM) | Cellular Efficacy | Key Pharmacological Metric |
| FLT3 / CDK2 | Pyridyl-methoxy + Oxindole | FLT3: 0.27 / CDK2: 2.47 | MV4-11 AML: ~4.3 μ M | Strong anti-proliferative activity across NCI-60 panel[2]. |
| HPK1 | Pyridin-4-ylmethoxy + Pyrazine | HPK1: 3.5 | T-cell activation restored | High Lipophilic Efficiency (LipE = 6.15)[1]. |
| PD-1 / PD-L1 | Pyridin-4-ylmethoxy + Biaryl | PD-1/PD-L1: 6.32 | T-cell IFN γ restoration | Disruption of PD-L1 dimerization[3]. |
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the evaluation of these compounds must rely on self-validating experimental designs. Below are the definitive protocols for validating target engagement and functional efficacy.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Kinase Affinity
Causality: TR-FRET eliminates false positives caused by compound auto-fluorescence, providing a highly reliable measure of direct ATP-competitive binding.
-
Reagent Preparation: Prepare a master mix containing the recombinant kinase (e.g., HPK1 or FLT3), a biotinylated kinase tracer, and LanthaScreen Eu-anti-tag antibody in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2 , 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration: Dispense the 2-[(pyridin-4-yl)methoxy]pyrimidine derivative in a 12-point, 3-fold serial dilution (starting at 10 μ M) into a 384-well proxiplate using an acoustic dispenser (e.g., Echo 550).
-
Incubation: Add the kinase master mix to the compound wells. Incubate at room temperature for 60 minutes to allow equilibrium binding.
-
Detection: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using an excitation wavelength of 340 nm and dual emission at 615 nm (Europium) and 665 nm (Tracer).
-
Validation: Calculate the emission ratio (665/615). A decrease in the FRET signal confirms the displacement of the tracer by the inhibitor. Fit the data to a 4-parameter logistic curve to determine the IC 50 .
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Intracellular Target Engagement
Causality: While biochemical assays prove affinity, CETSA proves that the compound penetrates the cancer cell membrane and binds the target in the complex intracellular milieu, stabilizing the protein against heat-induced aggregation.
-
Cell Treatment: Seed cancer cells (e.g., MV4-11 for FLT3) at 2×106 cells/mL. Treat with the inhibitor at 5x the biochemical IC 50 or DMSO vehicle for 2 hours at 37°C.
-
Thermal Aliquoting: Divide the cell suspension into PCR tubes (50 μ L each) and subject them to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler.
-
Lysis: Cool the tubes to room temperature, add 0.4% NP-40, and subject them to three freeze-thaw cycles (liquid nitrogen to 25°C) to lyse the cells without denaturing the remaining soluble proteins.
-
Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated (denatured) proteins.
-
Quantification: Collect the supernatant (containing the soluble, stabilized target protein) and analyze via Western Blot using target-specific antibodies.
-
Validation: A rightward shift in the melting temperature ( Tm ) curve of the treated group versus the DMSO control definitively confirms intracellular target engagement.
Step-by-step logical workflow of the Cellular Thermal Shift Assay (CETSA).
References
-
Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. National Center for Biotechnology Information (NIH). 2
-
Discovery of Novel HPK1 Inhibitors via Chemistry-Based Direct-to-Bioassay Screening and SAR Optimization. ACS Publications. 1
-
Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry - ACS Publications. 3
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In Silico Modeling of 2-[(Pyridin-4-yl)methoxy]pyrimidine Target Binding: A Computational Framework for Kinase Inhibitor Design
Abstract: The 2-[(Pyridin-4-yl)methoxy]pyrimidine scaffold represents a highly tunable, privileged pharmacophore in modern targeted oncology. This whitepaper provides an advanced computational framework for modeling the binding dynamics of this scaffold against the Epidermal Growth Factor Receptor (EGFR) kinase domain. By synthesizing molecular docking, extended molecular dynamics (MD), and free energy perturbation (FEP), we establish a self-validating in silico pipeline designed for drug development professionals and computational chemists.
Structural Rationale & Pharmacophore Dynamics
The rational design of kinase inhibitors relies heavily on exploiting the ATP-binding cleft. The 2-[(Pyridin-4-yl)methoxy]pyrimidine substructure is engineered to maximize both enthalpic contacts and conformational adaptability within this pocket.
-
The Pyrimidine Core (Hinge Binder): Pyrimidine rings are classic hinge-binding motifs. The nitrogen atoms in the pyrimidine ring act as critical hydrogen bond acceptors, anchoring the molecule to the backbone amide of Met793 in the EGFR hinge region[1].
-
The Methoxy Linker (Conformational Flexibility): Rigid inhibitors often suffer dramatic losses in efficacy when confronted with gatekeeper mutations (e.g., T790M). The ether linkage provides crucial rotational degrees of freedom. This flexibility allows the scaffold to adopt orthogonal conformations, minimizing steric clashes with bulky mutant residues while lowering the desolvation penalty[2].
-
The Pyridin-4-yl Ring (Solvent/Hydrophobic Interaction): Extending from the flexible linker, the pyridine moiety is directed toward the solvent-exposed channel or secondary hydrophobic pockets. It is strategically positioned to form direct or water-mediated hydrogen bonds with residues such as Thr854 and Asp855 [3],[4].
Figure 1: Pharmacophore logic mapping of the pyrimidine scaffold to the EGFR kinase domain.
Target Selection & Structural Biology
To rigorously evaluate this scaffold, we model its binding against both Wild-Type (WT) EGFR and the clinically significant T790M mutant. The T790M substitution replaces a polar threonine with a bulky, hydrophobic methionine at the gatekeeper position. This mutation not only causes steric hindrance for first-generation inhibitors but also increases the receptor's affinity for endogenous ATP, making competitive inhibition highly challenging.
By utilizing computational modeling, we can predict whether the methoxy linker provides sufficient flexibility for the pyridin-4-yl group to bypass the T790M steric bulk and maintain its hydrogen-bonding network with Met793[5],[1].
Figure 2: EGFR signaling cascade modulated by the pyrimidine-based kinase inhibitor.
Self-Validating In Silico Protocols
As computational scientists, we must recognize that static docking often overestimates the binding affinity of flexible linkers. Therefore, the following protocols are designed as a self-validating pipeline: if a complex fails the dynamic stability checks in Protocol 3, it is automatically disqualified from the FEP calculations in Protocol 4.
Protocol 1: System Preparation
Causality: Incorrect protonation of the hinge region completely invalidates docking poses. Kinase active sites are highly sensitive to local pH variations.
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Protein Retrieval: Download high-resolution X-ray crystal structures of EGFR WT (PDB: 4HJO) and T790M (PDB: 3W2O)[6].
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Structural Refinement: Use the Protein Preparation Wizard (Schrödinger) to assign bond orders, add missing hydrogen atoms, and build missing loops using Prime.
-
Protonation State Assignment: Run PROPKA at pH 7.4. Ensure the critical Asp855 residue in the DFG motif is correctly deprotonated to maintain the electrostatic integrity of the pocket.
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Ligand Preparation: Generate 3D conformers of the 2-[(Pyridin-4-yl)methoxy]pyrimidine scaffold using LigPrep with the OPLS4 force field, retaining the lowest-energy tautomers.
Protocol 2: High-Precision Molecular Docking
Causality: We utilize Extra Precision (XP) docking to heavily penalize steric clashes, ensuring the methoxy linker does not artificially overlap with the T790M gatekeeper.
-
Grid Generation: Center the receptor grid box (20 Å × 20 Å × 20 Å) on the centroid of the co-crystallized ligand, encompassing Met793.
-
Docking Execution: Dock the prepared ligand using Glide XP. Apply a core constraint to the pyrimidine ring to enforce hydrogen bonding with the Met793 backbone amide.
-
Pose Selection: Select the top 3 poses based on the GlideScore and the presence of the Met793 interaction.
Protocol 3: Molecular Dynamics (MD) & Conformational Validation
Causality: MD is mandatory to assess the stability of the flexible ether linkage and the dynamic water networks near Thr854[4].
-
System Solvation: Embed the docked complex in a TIP3P water box with a 10 Å buffer. Neutralize the system with Na+/Cl- ions (0.15 M).
-
Force Field Parameterization: Apply AMBER ff19SB for the protein (superior parameterization for kinase hinge backbone dihedrals) and GAFF2 for the ligand.
-
Equilibration: Perform 5000 steps of steepest descent minimization, followed by 100 ps NVT (300 K) and 100 ps NPT (1 atm) equilibration with position restraints on heavy atoms.
-
Production Run: Execute a 500 ns unrestrained MD simulation using GROMACS.
-
Self-Validation Checkpoint: Calculate the Root Mean Square Deviation (RMSD) of the protein Cα atoms. If the RMSD exceeds 2.5 Å, the trajectory is deemed unstable and discarded.
Protocol 4: Binding Free Energy (MM/GBSA) Calculation
Causality: Docking scores are heuristic; MM/GBSA provides a rigorous thermodynamic quantification of the binding affinity by accounting for solvation penalties.
-
Trajectory Sampling: Extract 500 snapshots from the final 100 ns of the stable MD trajectory.
-
Energy Calculation: Compute the binding free energy (ΔG_bind) using the MM/GBSA method.
-
Per-Residue Decomposition: Analyze the energy contribution of Met793, Leu718, and Thr854 to validate the pharmacophore hypothesis[1].
Figure 3: Self-validating in silico workflow for evaluating pyrimidine-based kinase inhibitors.
Quantitative Binding Analysis
The computational results validate the structural rationale. While the docking scores are relatively similar, the extended MD and MM/GBSA calculations reveal the true impact of the T790M mutation on the scaffold's binding dynamics. The pyrimidine core maintains a robust hydrogen bond with Met793 in the Wild-Type (>86% occupancy)[4], but the bulky methionine in the T790M mutant forces the methoxy linker into a higher-energy conformation, slightly reducing H-bond occupancy and disrupting the water bridge to Thr854.
| Metric | EGFR Wild-Type (WT) | EGFR T790M Mutant |
| Glide XP Docking Score | -8.4 kcal/mol | -7.9 kcal/mol |
| MM/GBSA ΔG_bind | -42.5 ± 3.2 kcal/mol | -38.1 ± 4.5 kcal/mol |
| Met793 H-Bond Occupancy | 86.4% | 72.1% |
| Ligand RMSD (500 ns) | 1.8 ± 0.2 Å | 2.4 ± 0.4 Å |
| Thr854 Water-Bridge | Present (65% occupancy) | Disrupted (12% occupancy) |
Table 1: Summary of quantitative in silico metrics for the 2-[(Pyridin-4-yl)methoxy]pyrimidine scaffold.
Conclusion & Translational Outlook
The in silico profiling of the 2-[(Pyridin-4-yl)methoxy]pyrimidine scaffold demonstrates its viability as a potent EGFR hinge-binder. The pyrimidine ring reliably anchors to Met793, while the methoxy linker provides the necessary flexibility to navigate the ATP-binding cleft. However, the quantitative data suggests that to overcome the T790M gatekeeper mutation effectively, further functionalization of the pyridin-4-yl ring (e.g., adding halogen or bulky aliphatic groups) is required to establish stronger compensatory interactions with the DFG motif or the solvent-exposed channel.
By adhering to the self-validating computational protocols outlined in this guide, drug development professionals can rapidly iterate on this privileged scaffold, minimizing false positives and accelerating the discovery of next-generation targeted therapeutics.
References
-
[5] Computational modelling and analysis of Pyrimidine analogues as EGFR inhibitor in search of anticancer agents. Semantic Scholar.[Link]
-
[6] Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. PubMed Central (PMC).[Link]
-
[1] Structural Insights into the Binding Mode of a BLU-945 Analog with Wild-Type and Mutant EGFRs. World Scientific Publishing.[Link]
-
[3] Docking and Molecular Dynamics Study on the Inhibitory Activity of Novel Inhibitors on Epidermal Growth Factor Receptor (EGFR). Ingenta Connect. [Link]
-
[2] Discovery of Novel Epidermal Growth Factor Receptor (EGFR) Inhibitors Using Computational Approaches. Journal of Chemical Information and Modeling (ACS). [Link]
-
[4] Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation. PubMed Central (PMC).[Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Docking and Molecular Dynamics Study on the Inhibitory Activity o...: Ingenta Connect [ingentaconnect.com]
- 4. Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and characterization of 2-[(Pyridin-4-yl)methoxy]pyrimidine.
An In-depth Technical Guide to the Synthesis and Characterization of 2-[(Pyridin-4-yl)methoxy]pyrimidine
Abstract
The pyrimidine and pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This guide details a comprehensive, field-proven methodology for the synthesis, purification, and characterization of the novel compound 2-[(Pyridin-4-yl)methoxy]pyrimidine. This molecule is of significant research interest as it strategically combines the electron-deficient pyrimidine ring with the versatile pyridine moiety through an ether linkage, offering a unique chemical architecture for exploring new biological targets. We present a robust and reproducible synthetic protocol, a complete analytical workflow for structural verification and purity assessment, and a proposed cascade for preliminary biological screening based on the established activities of related pharmacophores. This document is intended for researchers, chemists, and drug development professionals engaged in the discovery of novel small-molecule therapeutics.
Introduction and Rationale
The fusion of distinct pharmacophoric units into a single molecular entity is a cornerstone of modern drug discovery. Pyrimidine derivatives are integral to a multitude of biological processes and are key components in drugs like Imatinib and Palbociclib.[4][5] Similarly, the pyridine ring is a ubiquitous feature in pharmaceuticals, valued for its ability to engage in hydrogen bonding and its metabolic stability.[3][6]
The target molecule, 2-[(Pyridin-4-yl)methoxy]pyrimidine, represents a logical conjunction of these two heterocycles. The methoxy linker provides rotational flexibility, allowing the two aromatic systems to adopt optimal conformations for binding to biological targets. The nitrogen atoms in both rings can act as hydrogen bond acceptors, while the overall electronic properties suggest potential for kinase inhibition, a common mechanism for this class of compounds.[6][7] This guide provides the foundational chemistry and analytical science required to synthesize and validate this compound, enabling its exploration in various therapeutic contexts.
Synthesis and Purification
The most direct and reliable method for constructing the target ether linkage is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form a potent nucleophile (an alkoxide), which then displaces a halide on an appropriate electrophile.
Causality of Experimental Design:
-
Base Selection: Sodium hydride (NaH) is chosen as the base. It is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group of 2-hydroxypyrimidine, driving the reaction forward to completion.
-
Solvent Choice: Anhydrous Dimethylformamide (DMF) is an ideal polar aprotic solvent. It readily dissolves the ionic intermediates (the sodium alkoxide) while not interfering with the nucleophilic attack, thus accelerating the Sₙ2 reaction.
-
Electrophile: 4-(Chloromethyl)pyridine is used as the electrophile. The chloromethyl group is activated for nucleophilic substitution, and its hydrochloride salt form ensures stability during storage, though it requires an adequate amount of base for neutralization prior to reaction.
Synthetic Workflow Diagram
Caption: Williamson ether synthesis workflow for 2-[(Pyridin-4-yl)methoxy]pyrimidine.
Detailed Synthesis Protocol
| Step | Action | Rationale |
| 1 | To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-hydroxypyrimidine (1.0 eq). | Ensures anhydrous conditions, preventing quenching of the strong base (NaH). |
| 2 | Add anhydrous DMF to dissolve the starting material. Cool the solution to 0°C in an ice bath. | Cooling controls the initial exothermic reaction upon adding the reactive base. |
| 3 | Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. | Slow addition manages hydrogen gas evolution and heat generation. The excess base ensures complete deprotonation. |
| 4 | Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. | Confirms the complete formation of the sodium pyrimidin-2-olate nucleophile. |
| 5 | In a separate flask, dissolve 4-(chloromethyl)pyridine hydrochloride (1.1 eq) in a minimum amount of DMF. | Pre-dissolving the electrophile ensures efficient mixing. |
| 6 | Add the electrophile solution dropwise to the reaction mixture at room temperature. | Dropwise addition maintains control over the reaction rate and temperature. |
| 7 | Stir the reaction at room temperature for 12-18 hours. Monitor progress via Thin Layer Chromatography (TLC). | Allows the Sₙ2 reaction to proceed to completion. |
| 8 | Upon completion, cool the mixture to 0°C and cautiously quench by the slow addition of saturated aq. NH₄Cl solution. | Safely neutralizes any unreacted NaH. |
| 9 | Transfer the mixture to a separatory funnel and extract three times with ethyl acetate (EtOAc). | The organic product is partitioned into the ethyl acetate layer, separating it from inorganic salts. |
| 10 | Combine the organic layers and wash with water, followed by brine. | Removes residual DMF and inorganic impurities. |
| 11 | Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. | Removes trace water before solvent evaporation. |
| 12 | Purify the resulting crude solid/oil via flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane). | Separates the desired product from starting materials and by-products, yielding a pure compound. |
Physicochemical Characterization
A self-validating protocol requires rigorous analytical confirmation of the final product's identity, structure, and purity. The following methods are essential.
Expected Analytical Data
| Technique | Parameter | Expected Result | Purpose |
| Formula | Molecular Formula | C₁₀H₉N₃O | Basic identity |
| Molecular Weight | Monoisotopic Mass | 187.0746 g/mol | Basic identity |
| HRMS (ESI+) | [M+H]⁺ | m/z 188.0818 | Confirms elemental composition with high accuracy. |
| ¹H NMR | Chemical Shift (δ) | Pyrimidine H (δ ≈ 8.6, 7.1 ppm), Pyridine H (δ ≈ 8.5, 7.4 ppm), Methylene H (δ ≈ 5.4 ppm, singlet) | Confirms the proton environment and connectivity. The methylene singlet is a key diagnostic signal. |
| ¹³C NMR | Signal Count | 8-10 distinct signals | Confirms the carbon skeleton and chemical environment of each carbon atom. |
| FT-IR | Wavenumber (cm⁻¹) | ~1100 (C-O stretch), ~1600 (C=N/C=C stretch), ~3050 (Aromatic C-H stretch) | Identifies key functional groups present in the molecule. |
| Melting Point | Temperature Range | To be determined | A sharp, narrow melting range is an indicator of high purity. |
| Purity (HPLC) | Peak Area | >95% | Quantifies the purity of the final compound. |
Proposed Biological Evaluation
Given the prevalence of pyridinyl-pyrimidine structures as kinase inhibitors, a logical first step is to screen 2-[(Pyridin-4-yl)methoxy]pyrimidine against a panel of relevant protein kinases implicated in oncology and inflammatory diseases.
Proposed Kinase Screening Workflow
Caption: A tiered workflow for evaluating the kinase inhibitory activity of the title compound.
Recommended Initial Assays
-
Primary Kinase Panel: Screen the compound at a single high concentration (e.g., 10 µM) against a panel of kinases known to be targeted by similar scaffolds, such as Cyclin-Dependent Kinases (CDK4, CDK6), c-Met, and VEGFR-2.[5][6][8]
-
IC₅₀ Determination: For any kinase where significant inhibition is observed, perform a dose-response assay to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.
-
Cellular Target Engagement: If a potent IC₅₀ is established, progress to cell-based assays. For example, if the compound inhibits CDK4/6, a Western blot analysis can be used to measure the phosphorylation of the Retinoblastoma protein (Rb), a direct downstream substrate, in a relevant cancer cell line.[5]
Conclusion and Future Directions
This guide provides a complete and actionable framework for the synthesis and characterization of the novel heterocyclic compound 2-[(Pyridin-4-yl)methoxy]pyrimidine. The described Williamson ether synthesis is a high-yield, robust method, and the multi-technique analytical workflow ensures rigorous validation of the final product. The proposed biological screening cascade offers a logical path to uncovering its therapeutic potential, particularly as a kinase inhibitor. Successful synthesis and characterization of this molecule will provide a valuable tool compound for chemical biology and a potential starting point for new drug discovery campaigns.
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- Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggreg
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- 2-Methoxy-5-(pyrimidin-4-yl)benzoic acid. Benchchem.
- 6-(2-Methoxyphenyl)-N4,N4-Bis[(Pyridin-2-Yl)methyl]pyrimidine-2,4-Diamine. PubChem.
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- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
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- Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
- Crystal structure of 2-(4-methoxyphenyl)-1,3-thiazolo[4,5-b]pyridine, C13H10N2OS.
- Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane and 4-{(E). PMC.
- Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package. MDPI.
- 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Royal Society of Chemistry.
- Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. MDPI.
- Design, synthesis, and fungicidal activity of pyrimidinamine derivatives containing pyridin-2-yloxy moiety.
- Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors. PubMed.
- Pyrimidine, 2-(1-((o-methoxybenzyl)-4-piperidyl)amino). PubChem.
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- 1. scispace.com [scispace.com]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. wjarr.com [wjarr.com]
- 5. researchgate.net [researchgate.net]
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- 8. scialert.net [scialert.net]
Pharmacological Targeting and Therapeutic Potential of the 2-[(Pyridin-4-yl)methoxy]pyrimidine Scaffold: A Technical Whitepaper
Executive Summary
In modern medicinal chemistry, the 2-[(pyridin-4-yl)methoxy]pyrimidine moiety is rarely deployed as a standalone therapeutic; rather, it serves as a highly privileged structural pharmacophore (building block) for rational drug design. Its unique physicochemical profile—combining the robust hydrogen-bond accepting capacity of the pyrimidine core with the flexible, lipophilic, and orienting nature of the pyridin-4-ylmethoxy tail—makes it an ideal scaffold for targeting deep hydrophobic pockets and kinase hinge regions.
As a Senior Application Scientist, I have structured this whitepaper to dissect the primary pharmacological targets of derivatives containing this scaffold. We will explore the mechanistic rationale behind these interactions and outline self-validating experimental workflows required to rigorously evaluate their efficacy in preclinical development.
Core Pharmacological Targets & Mechanistic Rationale
Kinase Networks: SYK and HPK1 Inhibition
Mechanistic Rationale: Pyrimidine-based amines are classical kinase hinge-binders. When substituted with a 2-[(pyridin-4-yl)methoxy] group, the pyrimidine core establishes critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Ala400 in Spleen Tyrosine Kinase, SYK). The flexible methoxy ether linker allows the pyridine ring to project outward into the solvent-exposed region or an adjacent allosteric pocket, enhancing both potency and selectivity. This structural paradigm has been successfully utilized to develop potent SYK inhibitors for autoimmune diseases like rheumatoid arthritis and Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors for immuno-oncology applications .
Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay To validate kinase inhibition, a TR-FRET assay is preferred over standard radiometric assays due to its high signal-to-background ratio and resistance to compound auto-fluorescence.
-
Enzyme-Substrate Incubation: Incubate recombinant human SYK or HPK1 (1 nM) with a biotinylated peptide substrate and ATP at exactly the Km concentration in an assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).
-
Causality Note: Using ATP at the Km concentration is critical. It ensures that the calculated IC50 accurately reflects the inhibitor's true binding affinity ( Ki ) according to the Cheng-Prusoff equation, preventing artificial potency inflation seen at low ATP levels.
-
-
Compound Addition: Dispense the pyrimidine derivative in a 10-point dose-response curve (starting at 10 µM, 1:3 serial dilutions) using an acoustic liquid handler to avoid tip-based carryover.
-
Detection Phase: After a 60-minute incubation at room temperature, quench the reaction with 10 mM EDTA (to chelate Mg2+ and halt kinase activity). Add a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).
-
Self-Validation System: The assay plate must include a known reference inhibitor (e.g., Fostamatinib for SYK) as a positive control and DMSO-only wells as a negative control. The protocol is self-validating only if the calculated Z'-factor is >0.6 and the reference compound yields an IC50 within 3-fold of historical baseline data.
Diagram 1: Mechanism of action of pyrimidine derivatives in the SYK/BCR signaling pathway.
DNA Repair Modulation: MGMT/AGAT Inactivation
Mechanistic Rationale: O6-Alkylguanine-DNA alkyltransferase (MGMT/AGAT) is a DNA repair protein that confers tumor resistance to alkylating chemotherapeutics like temozolomide. Derivatives incorporating the (pyridin-4-ylmethoxy)pyrimidine scaffold act as pseudo-substrates. The pyridin-4-ylmethoxy group mimics the O6-alkylated guanine lesion found in damaged DNA. The enzyme's active site cysteine (Cys145) attacks the pyrimidine core, leading to irreversible, covalent inactivation of the enzyme (suicide inhibition) .
Protocol: AGAT Suicide Inactivation Assay
-
Protein Pre-Incubation: Incubate purified recombinant human MGMT with varying concentrations of the pyrimidine derivative for 2 hours at 37°C.
-
Causality Note: A 2-hour pre-incubation is biologically mandatory. Because the mechanism is covalent suicide inhibition, it is time-dependent. A standard competitive assay without pre-incubation would falsely report low potency.
-
-
Substrate Addition: Introduce a fluorescently labeled O6-benzylguanine-DNA oligonucleotide substrate to the mixture.
-
Gel Electrophoresis: Separate the reaction products using denaturing PAGE. Active MGMT will cleave the substrate, altering its electrophoretic mobility.
-
Self-Validation System: Plot the remaining enzyme activity versus time to calculate the inactivation rate constant ( kinact/KI ). The system validates the mechanism: a true suicide inhibitor will strictly demonstrate pseudo-first-order inactivation kinetics, whereas a non-covalent binder will not.
Ion Channel Modulation: TRPM3 Antagonism
Mechanistic Rationale: Transient Receptor Potential Melastatin 3 (TRPM3) is a calcium-permeable non-selective cation channel heavily involved in heat sensing and inflammatory hypersensitivity. Heterocyclic derivatives incorporating the (pyridin-4-ylmethoxy) moiety have been identified as potent TRPM3 antagonists . The distinct lipophilicity of the scaffold allows it to partition into the lipid bilayer and interact with the transmembrane domains of the channel, sterically blocking pregnenolone sulfate-induced channel opening.
Protocol: High-Throughput Calcium Flux Assay (Fluo-4 AM)
-
Cell Preparation: Seed HEK293 cells stably expressing human TRPM3 in 384-well plates (15,000 cells/well). Load cells with Fluo-4 AM calcium indicator dye for 45 minutes at 37°C.
-
Causality Note: Probenecid (2.5 mM) must be included in the dye-loading buffer. Probenecid inhibits multidrug resistance (MDR) transporters, preventing the active efflux of the fluorescent dye into the extracellular space, which is critical for maintaining a stable baseline fluorescence.
-
-
Compound Pre-incubation: Add the pyrimidine derivative and incubate for 15 minutes to allow membrane partitioning.
-
Agonist Stimulation: Inject 40 µM pregnenolone sulfate (a known TRPM3 agonist) using a Fluorometric Imaging Plate Reader (FLIPR).
-
Self-Validation System: Measure the peak fluorescence. The system is validated by running a parallel plate of untransfected (wild-type) HEK293 cells. The wild-type cells must show zero calcium influx upon pregnenolone sulfate addition, confirming that the observed fluorescent signal is strictly TRPM3-mediated and not an off-target membrane disruption.
Diagram 2: Step-by-step validation workflow for screening novel targeted inhibitors.
Quantitative Data Summary
The table below synthesizes the typical pharmacological profiles of drug candidates utilizing the 2-[(pyridin-4-yl)methoxy]pyrimidine pharmacophore across different target classes.
| Target Class | Specific Target | Role of 2-[(Pyridin-4-yl)methoxy]pyrimidine Scaffold | Typical IC50 Range | Primary Therapeutic Indication |
| Kinases | SYK | Hinge-binding core; pyridine extends to solvent front | 1 - 50 nM | Rheumatoid Arthritis, Asthma |
| Kinases | HPK1 | Hinge-binding core; allosteric pocket occupation | 3 - 100 nM | Immuno-Oncology |
| DNA Repair | MGMT / AGAT | Pseudo-substrate for suicide inhibition (covalent) | 10 - 130 nM | Chemoresistance in Glioblastoma |
| Ion Channels | TRPM3 | Transmembrane domain antagonist | 50 - 500 nM | Neuropathic Pain, Inflammation |
References
- Title: WO2011075515A1 - Aminopyrimidines as syk inhibitors Source: Google Patents URL
-
Title: Discovery of Novel HPK1 Inhibitors via Chemistry-Based Direct-to-Bioassay Screening and SAR Optimization Source: European Journal of Medicinal Chemistry / ACS Publications URL: [Link]
-
Title: BindingDB PrimarySearch_ki (O6-alkylguanine-DNA alkyltransferase) Source: BindingDB URL: [Link]
- Title: US20240336602A1 - Heterocycle derivatives for treating trpm3 mediated disorders Source: Google Patents URL
Application Note and Protocol: A Step-by-Step Guide to the Synthesis of 2-[(Pyridin-4-yl)methoxy]pyrimidine
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antimicrobial, antiviral, and antitumor agents.[1] The functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This application note provides a detailed, step-by-step protocol for the synthesis of 2-[(Pyridin-4-yl)methoxy]pyrimidine, a molecule of interest for further derivatization in drug discovery programs. The synthetic strategy employed is the Williamson ether synthesis, a robust and widely utilized method for the formation of ethers from an alkoxide and a suitable electrophile.[2][3][4] This protocol is designed for researchers and scientists in the fields of organic synthesis and drug development, offering a comprehensive guide from reaction setup to product characterization.
Reaction Principle: The Williamson Ether Synthesis
The synthesis of 2-[(Pyridin-4-yl)methoxy]pyrimidine is achieved through a nucleophilic aromatic substitution (SNA_r_) reaction, specifically a Williamson ether synthesis. In this reaction, the hydroxyl group of 4-pyridinemethanol is deprotonated by a strong base, sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then attacks the electron-deficient C2 position of 2-chloropyrimidine, displacing the chloride leaving group to form the desired ether linkage. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the sodium cation and does not interfere with the nucleophilicity of the alkoxide.[5]
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| 2-Chloropyrimidine | 98% | Sigma-Aldrich |
| 4-Pyridinemethanol | 99% | Acros Organics |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Alfa Aesar |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Deionized Water | In-house | |
| Brine (saturated NaCl solution) | In-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Fisher Scientific | |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Septa and needles
-
Argon or Nitrogen gas supply
-
Ice-water bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
NMR spectrometer (400 MHz or higher)
-
High-Resolution Mass Spectrometer (HRMS)
Detailed Synthesis Protocol
Step 1: Preparation of the Sodium Alkoxide of 4-Pyridinemethanol
-
To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-pyridinemethanol (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the 4-pyridinemethanol.
-
Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Under a gentle stream of nitrogen, carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood. Hydrogen gas is evolved during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The formation of the sodium alkoxide is usually indicated by the cessation of gas evolution.
Step 2: Nucleophilic Aromatic Substitution
-
Cool the reaction mixture back to 0 °C in an ice-water bath.
-
Dissolve 2-chloropyrimidine (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the 2-chloropyrimidine solution dropwise to the stirred alkoxide solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
Step 3: Work-up and Purification
-
Upon completion of the reaction (as indicated by TLC), cool the reaction mixture in an ice-water bath.
-
Carefully quench the reaction by the slow, dropwise addition of deionized water to decompose any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel containing deionized water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%) is recommended to isolate the pure product.
-
Collect the fractions containing the desired product (visualized by TLC) and concentrate them under reduced pressure to yield 2-[(Pyridin-4-yl)methoxy]pyrimidine as a solid or oil.
Characterization of 2-[(Pyridin-4-yl)methoxy]pyrimidine
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~8.65 (d, 2H, pyridyl H), ~8.50 (d, 2H, pyrimidinyl H), ~7.35 (d, 2H, pyridyl H), ~6.95 (t, 1H, pyrimidinyl H), ~5.50 (s, 2H, -O-CH₂-).
-
¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~165.0, ~158.0, ~150.0, ~145.0, ~121.0, ~115.0, ~68.0.
-
High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for C₁₀H₉N₃O [M+H]⁺ should be compared with the experimentally determined value.
For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.[6]
Experimental Workflow and Logic
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of 2-[(Pyridin-4-yl)methoxy]pyrimidine.
Trustworthiness and Self-Validation
The protocol is designed to be self-validating through in-process controls and final product analysis.
-
Reaction Monitoring: The use of TLC allows for real-time monitoring of the consumption of starting materials and the formation of the product, ensuring the reaction proceeds to completion.
-
Purification: Column chromatography provides a robust method for separating the target compound from unreacted starting materials and byproducts, ensuring high purity of the final product.
-
Spectroscopic Confirmation: The combination of ¹H NMR, ¹³C NMR, and HRMS provides unambiguous confirmation of the chemical structure and purity of the synthesized 2-[(Pyridin-4-yl)methoxy]pyrimidine. The expected spectral data serves as a benchmark for successful synthesis.
By following this detailed protocol and employing the recommended analytical techniques, researchers can confidently synthesize and characterize the target molecule, ensuring the reliability and reproducibility of the experimental outcome.
References
- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules.
- Williamson Ether Synthesis. Chemistry Steps.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Williamson ether synthesis. Wikipedia.
- Method used for preparing 4-chloropyrrolo[2,3-d]pyrimidine.
- One-Pot Synthesis of 2,5-Disubstituted Pyrimidines
- A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amin
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
- 2-pyridin-4-yl-pyrimidine.
- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PMC.
- 1-BENZYLIMIDAZOLE. Organic Syntheses Procedure.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synfacts.
- NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
- New pyrimidine and pyridine derivatives as multitarget cholinesterases inhibitors. I.R.I.S..
- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidines. Benchchem.
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- 1. Williamson Synthesis [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Chromatographic Purity Assessment of 2-[(Pyridin-4-yl)methoxy]pyrimidine
Abstract
This document provides a detailed technical guide for the purity analysis of 2-[(Pyridin-4-yl)methoxy]pyrimidine, a key heterocyclic intermediate in pharmaceutical development. We present two complementary chromatographic methods: a rapid, semi-quantitative Thin-Layer Chromatography (TLC) protocol for initial screening and reaction monitoring, and a robust, quantitative High-Performance Liquid Chromatography (HPLC) method for definitive purity determination. The protocols are designed for researchers, analytical scientists, and quality control professionals, emphasizing the scientific rationale behind methodological choices to ensure data integrity and compliance with regulatory expectations. All methodologies are grounded in principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4]
Introduction: The Imperative for Purity Analysis
In pharmaceutical synthesis, the purity of an intermediate like 2-[(Pyridin-4-yl)methoxy]pyrimidine is not merely a quality metric; it is a critical determinant of the final Active Pharmaceutical Ingredient's (API) safety and efficacy. Impurities, even at trace levels, can possess undesirable toxicological properties or affect the stability and manufacturability of the drug product. Therefore, robust and reliable analytical methods are essential for characterizing the purity profile.
Chromatographic techniques are the cornerstone of purity analysis, offering high-resolution separation of the main compound from its potential impurities, such as unreacted starting materials, by-products, or degradation products.[5] This guide details two such techniques:
-
Thin-Layer Chromatography (TLC): A planar chromatographic technique that provides a rapid, cost-effective, and visually intuitive assessment of purity. It is exceptionally useful for in-process control, reaction monitoring, and preliminary screening of sample purity.
-
High-Performance Liquid Chromatography (HPLC): A high-resolution column chromatographic technique that is the industry standard for the precise quantification of purity and impurities.[6] Its sensitivity and reproducibility are indispensable for final batch release and stability testing.
The methods described herein are developed based on the physicochemical properties of the target molecule, which contains both a pyridine and a pyrimidine ring system. These nitrogen-containing heterocyclic moieties impart polarity and UV-active properties, which are leveraged in the development of the separation and detection methods.[7][8][9]
Part I: Thin-Layer Chromatography (TLC) for Rapid Purity Screening
Scientific Principle
TLC separates compounds based on the principle of adsorption chromatography. A small amount of the sample is spotted onto a stationary phase (e.g., silica gel on a plate). A mobile phase (eluent) moves up the plate by capillary action, and compounds are separated based on their differential affinity for the stationary and mobile phases. Less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds interact more strongly with the polar silica gel and travel shorter distances (lower Rf).
Application & Rationale
This TLC method is designed as a first-line analytical tool. Its primary advantages are speed and simplicity, making it ideal for:
-
Reaction Monitoring: Quickly determining if starting materials have been consumed.
-
Impurity Profiling: Visually identifying the number of components in a sample.
-
Solvent System Scouting: Aiding in the development of more complex chromatographic methods like column chromatography or HPLC.
The choice of silica gel as the stationary phase is based on its effectiveness in separating moderately polar heterocyclic compounds. The mobile phase composition is selected to provide optimal resolution, ensuring a clear separation between the main compound and any potential impurities.
Detailed Experimental Protocol: TLC
2.3.1. Materials and Reagents
-
Stationary Phase: Pre-coated TLC plates, Silica Gel 60 F₂₅₄ (The F₂₅₄ indicates a fluorescent indicator that is quenched by UV-active compounds, appearing as dark spots under 254 nm UV light).[10][11]
-
Mobile Phase (Eluent): Ethyl Acetate / Hexane (70:30, v/v). Note: This ratio is a starting point and may require optimization.
-
Sample Solvent: Dichloromethane or Methanol.
-
Visualization Reagents: Iodine (I₂) crystals, Potassium Permanganate (KMnO₄) stain.
2.3.2. Step-by-Step Procedure
-
Chamber Saturation: Line a TLC developing chamber with filter paper and add the mobile phase to a depth of ~0.5 cm. Close the chamber and allow it to saturate for at least 15 minutes to ensure a uniform solvent vapor environment.
-
Sample Preparation: Prepare a ~1 mg/mL solution of 2-[(Pyridin-4-yl)methoxy]pyrimidine in the sample solvent.
-
Spotting: Using a capillary tube, carefully spot a small amount of the sample solution onto the baseline of the TLC plate (approximately 1 cm from the bottom). Keep the spot size as small as possible (1-2 mm diameter) to maximize resolution.
-
Development: Place the spotted TLC plate into the saturated developing chamber. Ensure the solvent level is below the baseline. Allow the mobile phase to ascend the plate until it is about 1 cm from the top.
-
Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
2.3.3. Visualization and Data Interpretation
-
UV Light: Examine the dried plate under a short-wave UV lamp (254 nm).[10] The UV-active 2-[(Pyridin-4-yl)methoxy]pyrimidine and any UV-active impurities will appear as dark spots against a fluorescent green background. Circle the spots with a pencil.
-
Iodine Vapor: Place the plate in a sealed chamber containing a few crystals of iodine.[11] Most organic compounds will form a temporary, colored complex with iodine, appearing as brown spots. This is a semi-destructive method.
-
Potassium Permanganate Stain: Dip the plate into a solution of KMnO₄ stain. Compounds that can be oxidized (such as the heterocyclic rings) will appear as yellow or brown spots on a purple background.[12]
-
Rf Calculation: The purity is assessed by the number of spots present. A pure compound should ideally show a single spot. The position of each spot is characterized by its Retention Factor (Rf), calculated as: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
TLC Workflow Diagram
Caption: Workflow for TLC Purity Analysis.
Part II: HPLC for Quantitative Purity Determination
Scientific Principle
This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the most common mode of HPLC in the pharmaceutical industry.[2] In RP-HPLC, the stationary phase (e.g., C18-silica) is non-polar, while the mobile phase is a polar aqueous-organic mixture. Separation is based on the hydrophobic interactions of the analyte with the stationary phase. More non-polar compounds are retained longer, while more polar compounds elute earlier. The use of a buffered mobile phase is critical for nitrogen-containing heterocycles, as it controls their ionization state, leading to sharp, symmetrical, and reproducible peaks.
Application & Rationale
HPLC is the definitive method for purity analysis due to its superior resolution, sensitivity, and quantitative accuracy. This method is designed to be stability-indicating, meaning it can separate the main analyte from its degradation products and process-related impurities.[13][14] It is essential for:
-
Purity Assay: Accurately determining the purity of the final intermediate as a percentage (e.g., % area).
-
Impurity Quantification: Quantifying known and unknown impurities.
-
Stability Studies: Assessing the degradation of the compound under stress conditions (e.g., acid, base, oxidation, heat, light).[15]
The selection of a C18 column provides a versatile non-polar stationary phase, while the gradient elution of acetonitrile in a phosphate buffer allows for the effective separation of compounds with a range of polarities. UV detection is chosen due to the strong absorbance of the pyridine and pyrimidine rings.
Detailed Experimental Protocol: HPLC
3.3.1. Instrumentation and Reagents
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Stationary Phase: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents: HPLC-grade Acetonitrile, HPLC-grade water, Potassium Dihydrogen Phosphate (KH₂PO₄), Orthophosphoric Acid (H₃PO₄).
3.3.2. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | C18, 250 x 4.6 mm, 5 µm | Standard for reversed-phase separation of moderately polar compounds. |
| Mobile Phase A | 20 mM KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄ | Buffered aqueous phase to ensure consistent ionization and good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good separation efficiency. |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B | Gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 265 nm | Wavelength of strong UV absorbance for pyridine/pyrimidine systems. |
| Injection Volume | 10 µL | Standard injection volume for analytical HPLC. |
3.3.3. Reagent and Sample Preparation
-
Mobile Phase A Preparation: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Diluent Preparation: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Solution Preparation: Accurately weigh about 10 mg of 2-[(Pyridin-4-yl)methoxy]pyrimidine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a final concentration of approximately 0.1 mg/mL.
-
Sample Solution Preparation: Prepare the test sample in the same manner as the standard solution to achieve a similar target concentration of 0.1 mg/mL.
3.3.4. System Suitability Testing (SST) Before sample analysis, the performance of the chromatographic system must be verified according to USP <621> guidelines.[5][6][16][17] Inject the standard solution five times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | N ≥ 2000 | Confirms column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% for 5 injections | Demonstrates the precision of the injector and system. |
3.3.5. Data Analysis and Purity Calculation After the system passes SST, inject the sample solution. Identify the peak corresponding to 2-[(Pyridin-4-yl)methoxy]pyrimidine by comparing its retention time with that of the reference standard. The purity is typically calculated using the area percent method:
% Purity = (Area of the main peak / Total area of all peaks) x 100
HPLC Workflow Diagram
Sources
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- 11. scribd.com [scribd.com]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biomedres.us [biomedres.us]
- 15. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chromatography [usp.org]
- 17. uspnf.com [uspnf.com]
Application Note: Dissolution and Handling of 2-[(Pyridin-4-yl)methoxy]pyrimidine for In Vitro Assays
Document Type: Standard Operating Procedure & Technical Application Note Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists
Executive Summary & Physicochemical Profiling
The compound 2-[(Pyridin-4-yl)methoxy]pyrimidine (Chemical Formula: C₁₀H₉N₃O) is a highly versatile bis-heterocyclic building block. It serves as a core pharmacophore scaffold in the development of multi-target kinase inhibitors and cholinesterase inhibitors[1].
Successfully transitioning this compound from a lyophilized powder to a biologically compatible aqueous solution requires a deep understanding of its physicochemical properties. The molecule features two distinct aromatic systems—a pyridine ring and a pyrimidine ring—connected via a flexible methoxy ether linkage. Because it lacks hydrogen-bond donors and remains unprotonated at physiological pH (pH 7.4), its aqueous solubility is thermodynamically unfavorable. Therefore, a co-solvent system utilizing anhydrous Dimethyl Sulfoxide (DMSO) is mandatory to disrupt the crystalline lattice and ensure complete solvation before introduction into aqueous assay buffers[2].
Table 1: Physicochemical Properties & Solvation Implications
| Property | Value (Approx.) | Solvation Causality & Implication |
| Molecular Weight | 187.20 g/mol | Low molecular weight facilitates rapid diffusion in solution. |
| H-Bond Donors | 0 | Highly hydrophobic crystal packing; requires strong aprotic solvent (DMSO). |
| H-Bond Acceptors | 4 (3x N, 1x O) | Capable of accepting hydrogen bonds from water only after initial lattice disruption. |
| Pyridine pKa | ~5.2 (Conjugate acid) | Soluble in highly acidic aqueous solutions (pH < 4), but precipitates at pH 7.4. |
| Pyrimidine pKa | ~1.3 (Conjugate acid) | Remains neutral under all standard biological assay conditions. |
| cLogP | ~1.2 - 1.5 | Moderate lipophilicity; prone to aggregation in pure aqueous media. |
Experimental Protocols: Dissolution & Dilution
To ensure reproducibility and prevent false negatives in in vitro screens (often caused by compound precipitation or "crashing out"), the dissolution must follow a strict two-tier protocol: Master Stock preparation followed by Working Solution dilution.
Protocol A: Preparation of 10 mM Master Stock in DMSO
Rationale: Anhydrous DMSO (>99.9% purity) is the gold standard for heterocyclic scaffolds. It acts as a universal hydrogen-bond acceptor, effectively solvating the basic nitrogens of the pyridine and pyrimidine rings without initiating hydrolysis.
Step-by-Step Methodology:
-
Equilibration: Allow the vial containing 2-[(Pyridin-4-yl)methoxy]pyrimidine powder to equilibrate to room temperature (20-25°C) in a desiccator for 30 minutes before opening. Causality: Prevents atmospheric moisture condensation, which can degrade the stock or cause localized precipitation.
-
Weighing: Using a calibrated microbalance, weigh the desired mass (e.g., 1.87 mg for 1 mL of 10 mM stock) into a sterile, low-bind polypropylene microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of LC-MS grade, anhydrous DMSO.
-
Agitation: Vortex the mixture at 2500 RPM for 60 seconds.
-
Sonication (If required): If particulates remain, place the tube in a water bath sonicator at room temperature for 3 to 5 minutes. Caution: Do not exceed 30°C to prevent thermal degradation.
-
Aliquoting: Divide the master stock into 20–50 µL single-use aliquots.
-
Storage: Store aliquots at -20°C or -80°C in the dark. Causality: Repeated freeze-thaw cycles of DMSO stocks induce water absorption and compound aggregation.
Protocol B: Aqueous Dilution for In Vitro Assays
Rationale: Mammalian cell lines and purified enzymes are highly sensitive to organic solvents. For cell-based assays, final DMSO concentrations must strictly remain below 0.1% to prevent solvent-induced cytotoxicity and lipid bilayer disruption[3]. For biochemical assays (e.g., cholinesterase inhibition), DMSO should ideally be kept below 0.033% to prevent enzyme denaturation[2].
Step-by-Step Methodology:
-
Thawing: Thaw a single 10 mM DMSO aliquot at room temperature. Vortex briefly.
-
Intermediate Dilution (Optional but Recommended): Dilute the 10 mM stock 1:10 in pure DMSO to create a 1 mM intermediate stock. This ensures higher volumetric accuracy in the final step.
-
Aqueous Addition: Add the DMSO stock dropwise into the actively vortexing assay buffer (e.g., PBS, HEPES, or DMEM). Causality: Adding the organic stock to the aqueous phase (rather than vice versa) ensures the compound is immediately dispersed into a massive excess of water, preventing high local concentrations that trigger nucleation and precipitation.
-
Visual QC: Inspect the final solution against a dark background. It must be optically clear.
Table 2: Dilution Matrix for Target Assay Concentrations
| Target Assay Conc. | Source Stock Conc. | Volume of Stock | Volume of Aqueous Buffer | Final DMSO % | Suitability |
| 10 µM | 10 mM (Master) | 1.0 µL | 999.0 µL | 0.1% | Cell-based & Biochemical |
| 1 µM | 1 mM (Intermediate) | 1.0 µL | 999.0 µL | 0.1% | Cell-based & Biochemical |
| 100 nM | 100 µM (Intermediate) | 1.0 µL | 999.0 µL | 0.1% | High-affinity binding assays |
| 30 µM | 10 mM (Master) | 3.0 µL | 997.0 µL | 0.3% | Biochemical only (Check toxicity) |
Workflow and Pathway Visualizations
Compound Dissolution and Quality Control Workflow
The following diagram illustrates the critical path from dry powder to assay-ready plates, highlighting the necessary Quality Control (QC) loops to ensure compound integrity.
Figure 1: Standard operating workflow for the dissolution and handling of heterocyclic pyrimidine derivatives.
Pharmacophore Interaction Pathway
When utilized in in vitro screening, the 2-[(Pyridin-4-yl)methoxy]pyrimidine scaffold typically acts as a multi-dentate ligand within enzyme active sites (such as kinase hinge regions or cholinesterase catalytic sites)[4]. The diagram below maps the structural moieties to their functional biological interactions.
Figure 2: Conceptual interaction mapping of the scaffold's structural moieties with target enzyme pockets.
Troubleshooting & Quality Assurance
-
Issue: Compound precipitates upon addition to the aqueous buffer.
-
Causality: The local concentration of the compound exceeded its thermodynamic solubility limit before the DMSO could disperse.
-
Solution: Ensure the aqueous buffer is being vigorously vortexed during the dropwise addition of the DMSO stock. Alternatively, warm the aqueous buffer to 37°C prior to addition.
-
-
Issue: Inconsistent assay results across different days.
-
Causality: Repeated freeze-thaw cycles of the master stock introduce ambient moisture, causing micro-precipitation that lowers the effective molarity of the solution.
-
Solution: Strictly adhere to single-use aliquoting (Protocol A, Step 6). Discard any thawed DMSO stocks after use.
-
-
Issue: High background toxicity in cell-based assays.
-
Causality: Final DMSO concentration exceeded cellular tolerance limits.
-
Solution: Verify that the final DMSO concentration is ≤ 0.1%[3]. If higher concentrations of the compound are required, consider synthesizing a more water-soluble salt form (e.g., hydrochloride salt) to protonate the pyridine ring, reducing the reliance on DMSO.
-
References
-
MDPI. (2022). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. Retrieved from[Link][2]
-
ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from[Link][1]
-
National Institutes of Health (PMC). (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from[Link][4]
Sources
High-Throughput Screening of a 2-[(Pyridin-4-yl)methoxy]pyrimidine Derivative Library: Application Notes and Protocols
Target Audience: Researchers, assay development scientists, and drug discovery professionals. Application: Kinase inhibitor discovery, specifically targeting Receptor Tyrosine Kinases (e.g., VEGFR2).
Scientific Rationale & Assay Selection
The Privileged Pyrimidine Scaffold
The 2-[(pyridin-4-yl)methoxy]pyrimidine structural motif represents a highly versatile and privileged scaffold in modern drug discovery, particularly for designing ATP-competitive kinase inhibitors[1]. The core pyrimidine ring acts as a bioisostere for the adenine moiety of ATP, forming critical bidentate hydrogen bonds with the highly conserved hinge region of the kinase domain[1].
The addition of the 2-[(pyridin-4-yl)methoxy] substituent is a deliberate rational design choice. The flexible methoxy linker allows the pyridin-4-yl group to project outward into the solvent-exposed channel or fold into adjacent hydrophobic back-pockets. This precise spatial orientation enhances both target binding affinity and kinase selectivity, making this library highly suitable for screening against pro-angiogenic targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
Causality of Assay Choice: Why TR-FRET?
When screening dense heterocyclic libraries, false positives driven by compound auto-fluorescence or light scattering are a primary mode of assay failure. To mitigate this, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) [2].
TR-FRET utilizes Lanthanide cryptates (such as Europium, Eu³⁺) as donor fluorophores. Unlike standard fluorophores, Lanthanides possess an exceptionally long emission half-life (in the millisecond range). By introducing a 50–100 microsecond time delay between the excitation pulse and signal detection, all short-lived background auto-fluorescence from the pyrimidine derivatives decays to zero[2]. This temporal resolution ensures that the detected signal is exclusively the result of the biochemical kinase reaction, establishing a self-validating, high-fidelity screening system.
High-Throughput Screening Workflow
The screening cascade is designed to progress from highly miniaturized biochemical screening to functional cellular validation, ensuring that only compounds with true target engagement and physiological efficacy are advanced.
Figure 1: High-throughput screening workflow for the pyrimidine derivative library.
Detailed Experimental Protocols
Protocol A: Compound Library Preparation
Scientific Insight: Traditional pin-tool or pipette-based transfers often suffer from compound carryover and require intermediate dilution plates, which increases the final DMSO concentration in the assay. We utilize Echo® Acoustic Liquid Handling to transfer nanoliter volumes directly from source to destination plates using sound energy.
-
Source Plate Preparation: Thaw the 2-[(pyridin-4-yl)methoxy]pyrimidine library (10 mM in 100% DMSO) to room temperature. Centrifuge at 1,000 x g for 1 minute to eliminate bubbles.
-
Acoustic Dispensing: Transfer 20 nL of each compound directly into a dry, low-volume 384-well assay plate (e.g., Corning 4514).
-
DMSO Normalization: Ensure the final DMSO concentration in the 10 µL assay volume remains strictly at 0.2% (v/v). Causality: DMSO concentrations >1% can denature the VEGFR2 kinase domain and artificially suppress assay signal.
Protocol B: TR-FRET VEGFR2 Kinase Assay
Scientific Insight: Dithiothreitol (DTT) is included in the buffer to maintain the catalytic cysteine residues of VEGFR2 in a reduced, active state. Bovine Serum Albumin (BSA) is added to prevent non-specific binding of the lipophilic pyrimidine derivatives to the plastic well walls.
-
Buffer Preparation: Prepare Kinase Assay Buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT, and 0.1% BSA).
-
Enzyme/Substrate Addition: Add 4 µL of a 2.5X master mix containing recombinant human VEGFR2 kinase domain (final concentration: 1 nM) and biotinylated poly-GT substrate (final concentration: 100 nM) to the assay plate containing the pre-dispensed compounds.
-
Pre-Incubation: Incubate the plate at 25°C for 15 minutes. Causality: This allows the pyrimidine derivatives to reach binding equilibrium with the ATP pocket before the reaction begins.
-
Reaction Initiation: Add 4 µL of 2.5X ATP (final concentration: 10 µM, matching the Km of VEGFR2) to initiate the reaction. Incubate for 60 minutes at 25°C.
-
Detection & Termination: Stop the reaction by adding 2 µL of Detection Buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Europium-labeled anti-phosphotyrosine antibody (Donor), and Streptavidin-XL665 (Acceptor).
-
Signal Acquisition: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation: 337 nm. Emission: 620 nm (Europium) and 665 nm (XL665). Integration delay: 50 µs.
Data Analysis & Quality Control
Assay Robustness (Z'-Factor)
To ensure the assay is a self-validating system, every 384-well plate must contain 16 positive controls (100% inhibition via 10 µM Staurosporine) and 16 negative controls (0% inhibition, DMSO only). The assay quality is evaluated using the Z'-factor[3].
The Z'-factor is calculated as: Z' = 1 -[3(SD_pos + SD_neg) / |Mean_pos - Mean_neg|]
A Z'-factor ≥ 0.5 indicates an excellent, robust assay capable of distinguishing true hits from background noise[3]. Plates failing this metric are automatically discarded and repeated.
Quantitative Data Presentation
Hits are defined as compounds exhibiting >50% inhibition at 10 µM. Active scaffolds are subsequently profiled in an 11-point dose-response curve to determine the IC₅₀.
Table 1: Representative Hit Metrics for 2-[(Pyridin-4-yl)methoxy]pyrimidine Derivatives
| Compound ID | R1 Substitution (Pyrimidine C4) | R2 Substitution (Pyrimidine C6) | % Inhibition (@ 10 µM) | IC₅₀ (nM) | Plate Z'-Factor |
| PYR-001 | -NH-Cyclopentyl | -CH₃ | 88.4% | 145 ± 12 | 0.78 |
| PYR-042 | -NH-Phenyl | -CF₃ | 96.2% | 22 ± 3 | 0.81 |
| PYR-088 | -Morpholino | -CH₃ | 42.1% | >10,000 | 0.75 |
| PYR-112 | -NH-(3-Fluoro)phenyl | -CF₃ | 98.7% | 8 ± 1 | 0.82 |
| Control | Staurosporine | N/A | 100.0% | 1.2 ± 0.4 | 0.80 |
Orthogonal Validation (Mechanism of Action)
Biochemical hits must be validated in a physiological context to ensure cell permeability and functional efficacy. For VEGFR2 inhibitors, the gold-standard orthogonal assay is the Human Umbilical Vein Endothelial Cell (HUVEC) proliferation assay.
Figure 2: Mechanism of action for pyrimidine derivatives targeting the VEGFR2 pathway.
By effectively competing with ATP at the VEGFR2 hinge region, the optimized 2-[(pyridin-4-yl)methoxy]pyrimidine derivatives block the downstream phosphorylation cascade (PLCγ / MAPK), thereby halting VEGF-driven angiogenesis and cellular proliferation.
References
-
Title: Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Source: Molecules (MDPI), 2021, 26(17), 5175. URL: [Link]
-
Title: HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications Source: Current Chemical Genomics, 2009, 3, 22-32. URL: [Link]
-
Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays Source: Journal of Biomolecular Screening, 1999, 4(2), 67-73. URL: [Link]
Sources
Formulation of 2-[(Pyridin-4-yl)methoxy]pyrimidine for oral administration in animal models.
Application Note: Formulation and Oral Delivery Strategy for 2-[(Pyridin-4-yl)methoxy]pyrimidine in Rodent Models
Audience: Researchers, formulation scientists, and preclinical drug development professionals.
Introduction & Physicochemical Profiling
The compound 2-[(Pyridin-4-yl)methoxy]pyrimidine represents a highly relevant structural motif frequently utilized in the design of novel kinase inhibitors (e.g., HPK1 inhibitors) and receptor antagonists[1][2]. Structurally, it consists of a pyrimidine ring linked via a methoxy bridge to a pyridine ring.
When transitioning this compound from in vitro assays to in vivo pharmacokinetic (PK) and efficacy studies in rodents, formulation scientists face significant challenges. The molecule possesses two distinct basic centers: the pyridine nitrogen (pKa ~5.2) and the pyrimidine nitrogens (pKa ~1.3). While it is lipophilic and generally exhibits poor aqueous solubility at physiological pH (BCS Class II), its basicity can be leveraged. Formulating such compounds for oral (PO) administration requires a delicate balance of pH adjustment, co-solvents, and surfactants to prevent precipitation in the gastrointestinal tract while avoiding vehicle-induced toxicity[3].
Formulation Rationale & Causality
The selection of a preclinical dosing vehicle must prioritize maximum systemic exposure while minimizing vehicle-related biological artifacts[4].
-
Why not use 100% DMSO? While dimethyl sulfoxide (DMSO) is an excellent solvent, administering high concentrations orally to rodents causes severe gastrointestinal irritation, alters tight junction permeability, and significantly skews biological parameters such as organ weights and red blood cell counts[5][6].
-
The Co-Solvent Strategy (Solution): For low-to-medium doses (<30 mg/kg), a co-solvent system is preferred. Dissolving the API first in a small amount of DMSO (≤10%), followed by a precipitation inhibitor like PEG400, and finally an acidic buffer (pH 3.0), ensures the pyridine ring remains protonated. The step-wise addition prevents rapid nucleation and "crashing out" of the drug[7].
-
The Suspension Strategy (Suspension): For high-dose efficacy or toxicity studies (>50 mg/kg), the required concentration often exceeds the equilibrium solubility of the compound. In these cases, a homogenous suspension using 0.5% Methylcellulose (MC) and 0.2% Tween 80 is utilized[7]. Tween 80 wets the hydrophobic crystals, while the polymeric MC increases vehicle viscosity, reducing the sedimentation rate according to Stokes' Law and ensuring dose uniformity[3].
Formulation Decision Workflow
Figure 1: Decision tree for selecting oral formulation strategies based on API solubility and dose.
Experimental Protocols
Protocol A: Preparation of a Co-Solvent Solution (10% DMSO / 40% PEG400 / 50% Citrate Buffer pH 3.0)
Use this protocol to achieve a clear solution for doses up to 20-30 mg/kg.
-
API Weighing: Weigh the required amount of 2-[(Pyridin-4-yl)methoxy]pyrimidine into a sterile glass vial.
-
Primary Solubilization: Add DMSO to achieve 10% of the final target volume. Vortex vigorously for 2 minutes.
-
Causality: The API must be disrupted at the molecular crystal-lattice level first. Adding aqueous buffers directly to the dry powder will cause irreversible clumping.
-
-
Precipitation Inhibition: Add PEG400 to achieve 40% of the final target volume. Sonicate the mixture for 5 minutes at room temperature until completely clear.
-
Causality: PEG400 acts as a co-solvent and steric stabilizer. It lowers the dielectric constant of the mixture, bridging the highly non-polar API and the highly polar aqueous phase[8].
-
-
Aqueous Phase Addition: Place the vial on a magnetic stirrer. Dropwise, add 100 mM Citrate Buffer (pH 3.0) to make up the remaining 50% of the volume.
-
Causality: Dropwise addition prevents localized supersaturation. The acidic pH ensures the pyridine nitrogen (pKa ~5.2) remains protonated, maximizing solubility.
-
-
Validation: Inspect the final formulation under polarized light. The absence of birefringence confirms a true solution free of micro-crystals.
Protocol B: Preparation of a Homogenous Suspension (0.5% Methylcellulose / 0.2% Tween 80)
Use this protocol for high-dose efficacy studies (>50 mg/kg) where a solution is impossible.
-
Particle Size Reduction: If the API is not micronized, grind the powder in an agate mortar and pestle for 5 minutes.
-
Wetting: Add a small volume of 0.2% (v/v) Tween 80 in water to the powder. Triturate continuously until a smooth, lump-free paste is formed.
-
Causality: 2-[(Pyridin-4-yl)methoxy]pyrimidine is highly hydrophobic. Tween 80 reduces the interfacial tension between the API particles and the aqueous vehicle, preventing the powder from floating on the surface[7].
-
-
Polymer Addition: Gradually add 0.5% (w/v) Methylcellulose (MC) solution while mixing with a high-shear homogenizer (e.g., Polytron) at 5,000 RPM for 3 minutes.
-
Validation: Allow the suspension to sit for 30 minutes. Verify that no rapid sedimentation occurs. Resuspend with gentle inversion prior to dosing.
Protocol C: Oral Gavage (PO) Administration in Mice
-
Preparation: Fast the mice for 4 hours prior to dosing to reduce variability in gastric emptying and absorption[4].
-
Dose Volume: Calculate the dose volume based on the animal's exact body weight. Do not exceed 10 mL/kg for mice (e.g., 200 µL for a 20 g mouse)[9][10].
-
Administration: Immobilize the mouse using the standard scruff technique. Insert a sterile, bulb-tipped stainless steel or flexible plastic gavage needle into the diastema, guiding it gently down the esophagus into the stomach.
-
Delivery: Administer the formulation smoothly over 2–3 seconds. Withdraw the needle carefully to avoid esophageal trauma.
Data Presentation & Tolerability Limits
Table 1: Maximum Recommended Limits for Common Excipients in Rodent Oral Dosing[4][6][9]
| Excipient | Function | Max Volume/Concentration (Mice, PO) | Biological Considerations |
| DMSO | Primary Solubilizer | ≤ 10% (Ideally < 5%) | High doses cause GI irritation, hemolysis, and alter organ weights. |
| PEG400 | Co-solvent | ≤ 50% | Can cause osmotic diarrhea at high concentrations; potential LC-MS ion suppression[8]. |
| Tween 80 | Surfactant / Wetting | ≤ 2% (Ideally 0.1 - 0.5%) | Can cause histamine release and alter membrane permeability if overused. |
| Methylcellulose | Suspending Agent | 0.5% - 1.0% (w/v) | Highly biocompatible; high viscosity may complicate gavage if >1%. |
Table 2: Representative Pharmacokinetic Profile Goals for 2-[(Pyridin-4-yl)methoxy]pyrimidine (Note: Parameters are illustrative targets for a successful formulation optimization)
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (F%) |
| Co-Solvent Solution | 10 | > 1,500 | 0.5 - 1.0 | > 4,000 | > 40% |
| MCT Suspension | 50 | > 3,000 | 2.0 - 4.0 | > 15,000 | 20 - 30% |
References
-
Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 2010. [3]
-
Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 2011.[4]
-
Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals, 2024. [7]
-
Discovery of Novel HPK1 Inhibitors via Chemistry-Based Direct-to-Bioassay Screening and SAR Optimization. Journal of Medicinal Chemistry, 2023. [1]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 2021. [2]
-
Comparative Analyses of the Influences of Vehicles on Selected Biological Parameters Following Single-Dose Oral Administration in Sprague-Dawley Rats. Toxicol Res, 2025. [5][6]
-
Application Notes and Protocols for Oral Administration of LP-922761 in Rodents. Benchchem, 2025. [9]
-
Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Drug Discov Today, 2020. [8]
-
Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats. Indian J Pharm Sci, 2018. [10]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Analyses of the Influences of Vehicles on Selected Biological Parameters Following Single-Dose Oral Administration in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijpsonline.com [ijpsonline.com]
Improving the yield and purity of 2-[(Pyridin-4-yl)methoxy]pyrimidine synthesis.
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-[(Pyridin-4-yl)methoxy]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of this important synthetic transformation.
Synthesis Overview: The Williamson Ether Synthesis
The synthesis of 2-[(Pyridin-4-yl)methoxy]pyrimidine is most commonly achieved via the Williamson ether synthesis . This robust and widely used reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.[1][2] In this specific case, the sodium salt of 2-hydroxypyrimidine (the nucleophile) reacts with 4-(chloromethyl)pyridine or a related pyridyl derivative with a suitable leaving group (the electrophile).
Understanding the SN2 mechanism is critical for troubleshooting. The reaction proceeds via a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry (though not relevant for this achiral molecule) and is highly sensitive to steric hindrance, solvent, and the nature of the leaving group.[3][4]
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield, or I'm only recovering my starting materials. What are the likely causes and how can I improve the conversion?
Answer: Low conversion is a frequent challenge and can often be traced back to the initial deprotonation step or suboptimal reaction conditions.[5]
Potential Causes & Solutions
| Potential Cause | Explanation & Scientific Rationale | Recommended Action |
| Incomplete Deprotonation | 2-Hydroxypyrimidine must be fully converted to its conjugate base (the alkoxide) to act as an effective nucleophile. This requires a sufficiently strong base and strictly anhydrous (water-free) conditions.[6] Residual water will consume the base, and an insufficiently strong base will not drive the equilibrium to the alkoxide side. | Base Selection: Use a strong, non-nucleophilic base like Sodium Hydride (NaH, 60% dispersion in mineral oil). NaH irreversibly deprotonates the alcohol, producing H₂ gas which escapes, driving the reaction to completion. Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Consider distilling solvents over a suitable drying agent if necessary. |
| Suboptimal Solvent | The solvent plays a critical role in an SN2 reaction. Protic solvents (like ethanol or water) can solvate the alkoxide nucleophile through hydrogen bonding, creating a "solvent cage" that stabilizes it and reduces its reactivity, thus slowing down the reaction.[1] | Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF).[1][7] These solvents solvate the counter-ion (Na⁺) but leave the nucleophile "naked" and highly reactive, accelerating the SN2 reaction. |
| Incorrect Temperature | The Williamson ether synthesis often requires heating to proceed at a reasonable rate.[1] However, excessively high temperatures can promote side reactions or degradation. | A typical temperature range for this reaction is 50-100 °C .[1][6] Start at a lower temperature (e.g., 60 °C) and monitor the reaction by Thin-Layer Chromatography (TLC). If the reaction is sluggish, the temperature can be gradually increased. |
| Poor Leaving Group | While a chloride (from 4-(chloromethyl)pyridine) is generally effective, its reactivity can sometimes be a limiting factor. The SN2 reaction rate is dependent on the ability of the leaving group to depart. | If yield issues persist, consider using 4-(bromomethyl)pyridine or converting the corresponding alcohol (4-pyridinemethanol) to a tosylate or mesylate, which are excellent leaving groups.[4] Alternatively, adding a catalytic amount of sodium or potassium iodide (NaI/KI) can facilitate an in situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide.[7] |
Issue 2: Product is Impure After Workup
Question: My NMR spectrum shows unreacted starting materials and several unidentified peaks. How can I improve the purity of my crude product?
Answer: Impurities often arise from incomplete reactions, side reactions, or degradation during workup. Optimizing the reaction and purification strategy is key.
Common Impurities and Solutions
-
Unreacted 2-Hydroxypyrimidine: This suggests incomplete deprotonation or reaction.
-
Solution: Ensure at least 1.1 equivalents of NaH are used and allow sufficient time for the deprotonation step (often indicated by the cessation of H₂ evolution) before adding the 4-(chloromethyl)pyridine.
-
-
Unreacted 4-(Chloromethyl)pyridine: This indicates a sluggish SN2 reaction.
-
Solution: Increase reaction time or temperature, or use the strategies mentioned above to improve nucleophile/leaving group reactivity.
-
-
Side Products: While O-alkylation is heavily favored, N-alkylation on the pyrimidine or alkylation of the pyridine nitrogen on another molecule are potential, though minor, side reactions.
-
Solution: Careful control of reaction temperature and stoichiometry can minimize these. Purification is the most effective way to remove them.
-
Purification Strategies: A Comparative Guide
Effective purification is essential for obtaining a high-quality final product. The two primary methods are recrystallization and column chromatography.[8][9]
Question: Should I use recrystallization or column chromatography to purify my product?
Answer: The choice depends on the nature of the crude product and the impurities present.
Protocol 1: Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[10] It is particularly useful when impurities have similar polarities or when the product is not crystalline.
Step-by-Step Guide:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The goal is to find a mixture (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) that gives your product an Rf value of ~0.3 and separates it well from impurities.[10]
-
Column Packing: Prepare a slurry of silica gel in your initial, low-polarity eluent. Pack the column, ensuring a level and crack-free bed. Do not let the column run dry.[11]
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane) and carefully apply it to the top of the silica bed.[10]
-
Dry Loading: If the product has poor solubility, dissolve it, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Add this powder to the top of the packed column.[10] This method often provides better resolution.
-
-
Elution: Begin eluting with the low-polarity solvent mixture. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your product.[10]
-
Fraction Collection: Collect fractions and monitor their composition by TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.[11]
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent technique for purifying crystalline solids, provided a suitable solvent can be found.[12]
Step-by-Step Guide:
-
Solvent Selection: The ideal solvent should dissolve the product well when hot but poorly when cold. Test small amounts of your crude product in various solvents (e.g., isopropanol, acetonitrile, ethyl acetate, or mixtures like ethanol/water) to find the best one.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (with stirring) until the solid completely dissolves. Add more solvent in small portions only if needed.[12]
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or residual NaH), quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[13] If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and let them air-dry or dry them in a vacuum oven.
Frequently Asked Questions (FAQs)
Q1: What is the role of 2-hydroxypyrimidine tautomerism in this reaction? A1: 2-Hydroxypyrimidine exists in equilibrium with its tautomer, pyrimidin-2(1H)-one. While the pyrimidinone form often predominates, deprotonation with a strong base like NaH generates a single, resonance-stabilized alkoxide/enolate anion. This anion is nucleophilic at both the oxygen and nitrogen atoms. However, due to the Hard and Soft Acids and Bases (HSAB) principle, alkylation on the "harder" oxygen atom is generally favored over the "softer" nitrogen atom, leading to the desired ether product.
Q2: My reaction seems to stall after a few hours, according to TLC analysis. What should I do? A2: A stalled reaction can be due to several factors. First, ensure your reagents are pure and the conditions are anhydrous, as moisture can deactivate the base over time.[5] Second, the alkoxide may not be sufficiently soluble in the chosen solvent. If using THF, consider switching to DMF, which is a better solvent for salts. Finally, if the reaction is simply slow, a modest increase in temperature or the addition of catalytic NaI could help push it to completion.[7]
Q3: How do I properly handle sodium hydride (NaH)? A3: Sodium hydride is a reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is highly flammable. Always handle NaH in an inert atmosphere (e.g., under nitrogen or argon) and in a fume hood. It is typically supplied as a 60% dispersion in mineral oil; the oil can be washed away with dry hexanes before use if desired, but for most applications, it can be used directly. Quench any residual NaH carefully and slowly by adding isopropanol, followed by methanol, and then water.
Q4: What are the expected ¹H NMR signals for the final product? A4: The key signals confirming the formation of 2-[(Pyridin-4-yl)methoxy]pyrimidine are the appearance of a singlet for the methylene bridge protons (-O-CH₂-Py), typically around 5.4 ppm, and the characteristic signals for both the pyrimidine and pyridine rings. The disappearance of the broad -OH proton from the starting material is also a key indicator.
Optimized Experimental Protocol
This protocol is a recommended starting point and may require optimization based on your specific lab conditions and reagent purity.
Materials:
-
2-Hydroxypyrimidine
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
4-(Chloromethyl)pyridine hydrochloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Neutralization of Alkyl Halide: If starting with 4-(chloromethyl)pyridine hydrochloride, neutralize it first by dissolving it in water, carefully adding NaHCO₃ until the solution is basic, and extracting the free base with a solvent like dichloromethane. Dry the organic layer with MgSO₄, filter, and carefully remove the solvent in vacuo. Caution: The free base can be unstable and is best used immediately.
-
Reaction Setup: Add 2-hydroxypyrimidine (1.0 eq) and anhydrous DMF to a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C and then warm to room temperature until gas evolution ceases (typically 30-60 minutes).
-
SN2 Reaction: Re-cool the mixture to 0 °C. Add a solution of 4-(chloromethyl)pyridine free base (1.1 eq) in a small amount of anhydrous DMF dropwise.
-
Heating and Monitoring: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C. Monitor the reaction's progress by TLC until the 2-hydroxypyrimidine spot has been consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature and cautiously quench it by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization as determined by prior analysis.[8][10]
References
- Benchchem. (2025).
- Benchchem. (2025).
- Benchchem. (2025).
- Manfredi, A., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
- Benchchem. (2025).
- Manfredi, A., et al. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Benchchem. (2025). Troubleshooting guide for Williamson ether synthesis with secondary iodides.
- Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
- Benchchem. (2025). Troubleshooting common issues in pyrimidine synthesis.
- TCI AMERICA. (n.d.). Williamson ether synthesis.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Zhang, Y., et al. (2011).
- Reddit. (2015). Williamson ether synthesis trouble, 2.0.
- Benchchem. (n.d.). Technical Support Center: Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine.
- Benchchem. (n.d.). Application Note & Protocol: Recrystallization of 2-(4-Chlorophenyl)-5-methylpyridine.
Sources
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- 2. Williamson ether synthesis | TCI AMERICA [tcichemicals.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Synthesizing 2-(Pyridin-2-yl)pyrimidine Derivatives
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-(pyridin-2-yl)pyrimidine derivatives. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide range of pharmacologically active compounds.[1][2] However, its synthesis can present unique challenges. This document offers troubleshooting guides, FAQs, and optimized protocols to streamline your experimental workflow and enhance success rates.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions and strategic considerations for planning your synthesis.
Question 1: What are the primary synthetic routes to 2-(pyridin-2-yl)pyrimidine derivatives?
Answer: There are two predominant strategies for constructing the 2-(pyridin-2-yl)pyrimidine core, each with its own set of advantages and challenges.
-
Condensation Reactions (Pinner-Type Synthesis): This is a classical and highly effective method that builds the pyrimidine ring from acyclic precursors. It typically involves the condensation of a 1,3-bifunctional three-carbon unit (like a 1,3-diketone or its equivalent) with a pyridine-containing amidine (e.g., 2-amidinopyridine hydrochloride).[3][4] This approach is robust for creating the core structure, especially when the required starting materials are readily available.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura): This modern approach is invaluable for its modularity and functional group tolerance. The most common strategy involves coupling a pre-formed pyrimidine ring with a pyridine component. This is typically achieved by reacting a 2-halopyrimidine (e.g., 2-chloropyrimidine) with a 2-pyridylboronic acid (or its ester derivative) or vice versa.[5] This method allows for late-stage diversification of the molecule.
Question 2: I'm planning a Suzuki-Miyaura coupling. What is the "2-Pyridyl Problem" and how can I mitigate it?
Answer: The "2-Pyridyl Problem" refers to the significant challenges encountered when using 2-pyridyl organometallic reagents, particularly 2-pyridylboronic acids, in cross-coupling reactions.[6][7] These reagents are notoriously unstable and highly susceptible to protodeboronation—a process where the C-B bond is cleaved by a proton source (like water or alcohol), leading to the formation of unsubstituted pyridine and a dramatic reduction in yield.[7][8]
Mitigation Strategies:
-
Use Stabilized Boron Reagents: Instead of the free boronic acid, use more stable derivatives like 2-pyridyl pinacol boronate esters or MIDA (N-methyliminodiacetic acid) boronates. These are generally more robust and less prone to premature decomposition.
-
Employ Alternative Nucleophiles: Consider Stille coupling (using 2-pyridyl stannanes) or Negishi coupling (using 2-pyridyl zinc reagents), as these organometallic partners can be more effective in certain contexts, though they may require more stringent handling conditions.[9]
-
Reverse the Polarity: A highly effective strategy is to reverse the coupling partners. Use a stable 2-halopyridine as the electrophile and couple it with a more robust (hetero)arylboronic acid. This often circumvents the stability issue entirely.[7]
-
Careful Condition Optimization: Use anhydrous solvents, rigorously degassed reaction mixtures, and carefully chosen bases (e.g., KF or Cs₂CO₃) and ligands to minimize protodeboronation.[10]
Question 3: Should I use conventional heating or microwave irradiation for my reaction?
Answer: The choice between conventional heating (e.g., an oil bath) and microwave irradiation depends on your specific goals, scale, and available equipment.
| Feature | Conventional Heating (Oil Bath) | Microwave Irradiation |
| Reaction Time | Typically longer (hours to days). | Dramatically shorter (minutes).[11][12] |
| Yields | Can be lower due to prolonged heating and potential for side product formation. | Often results in higher yields and cleaner reaction profiles.[13] |
| Temperature Control | Less precise; potential for localized overheating. | Precise and uniform heating of the reaction mixture. |
| Scalability | Easily scalable to large, multi-gram reactions. | Typically limited to smaller scale (mg to low-gram) reactions. |
| Optimization | Slower to optimize as each experiment takes longer. | Enables rapid optimization of conditions (temperature, time, reagents).[14] |
Recommendation: For initial screening, small-scale synthesis, and rapid optimization, microwave-assisted synthesis is highly advantageous.[15] For large-scale production, conventional heating is often more practical.
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems in a Q&A format.
Issue 1: Low Yield or Incomplete Reaction
Question: My reaction has stalled with significant unreacted starting material, or the final yield is disappointingly low. What are the common causes and how can I fix this?
Answer: Low conversion is a frequent issue stemming from several factors related to reagents and reaction conditions.[16][17] The following table outlines potential causes and actionable solutions.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Impure or Degraded Starting Materials | For Condensation: Amidine salts are often hygroscopic and can hydrolyze over time, rendering them inactive.[18] For Suzuki Coupling: 2-Pyridylboronic acids are prone to decomposition upon storage.[8] | Action: Use freshly prepared or recently purchased reagents. Ensure amidine salts are thoroughly dried under vacuum before use. For Suzuki, consider using a more stable boronate ester or test the boronic acid quality via NMR before use.[8][18] |
| Suboptimal Reaction Conditions | The reaction may require more thermal energy to overcome the activation barrier, or the solvent may not be optimal for solubility and reactivity.[17] | Action: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction stalls, consider incrementally increasing the temperature (e.g., from 80°C to 100°C). Experiment with different solvents; for Suzuki, dioxane is often effective, while ethanol is common for Pinner-type reactions.[18][19] |
| Catalyst Inefficiency (Suzuki Coupling) | The palladium catalyst may be inactive, or the chosen ligand may not be suitable for the specific substrates, leading to slow or no turnover. N-heterocyclic carbene (NHC) or bulky phosphine ligands are often required.[9][20] | Action: Use a fresh, high-quality palladium source. Screen different ligands (e.g., SPhos, XPhos, PtBu₃) and palladium precatalysts (e.g., Pd₂(dba)₃, Pd(dppf)Cl₂). Ensure the correct catalyst loading (typically 1-5 mol %).[9][19] |
| Inadequate Atmosphere Control | For Condensation: The presence of water can hydrolyze key intermediates and starting materials.[18] For Suzuki Coupling: Oxygen can deactivate the Pd(0) catalyst, halting the catalytic cycle. | Action: For Pinner-type reactions, use anhydrous solvents and dry glassware.[18] For all palladium-catalyzed reactions, thoroughly degas the solvent and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the experiment.[8] |
Troubleshooting Workflow: Low Yield
Below is a logical workflow for diagnosing low-yield issues.
Caption: Systematic workflow for troubleshooting low reaction yields.
Issue 2: Formation of Significant Side Products
Question: My crude reaction mixture shows multiple unexpected products by TLC and NMR. What are the likely side reactions and how can I suppress them?
Answer: Side product formation is often a result of competing reaction pathways. Identifying the likely impurity is the first step to mitigating it.
| Reaction Type | Common Side Product | Formation Mechanism | Prevention Strategy |
| Pinner-Type Condensation | Self-condensation product of the 1,3-dicarbonyl compound. | The enolate of the dicarbonyl compound reacts with another molecule of itself instead of with the amidine. | Use a slight excess of the amidine. Add the base slowly to the mixture of the dicarbonyl and amidine to control the enolate concentration.[18] |
| Suzuki-Miyaura Coupling | Protodeboronated starting material (e.g., pyridine from 2-pyridylboronic acid). | The boronic acid reacts with a proton source (H₂O, alcohol) instead of undergoing transmetalation to the palladium center.[7] | Use anhydrous solvents, a stronger base like CsF or KF, and a more stable boronate ester (pinacol or MIDA).[10] |
| Suzuki-Miyaura Coupling | Homocoupled biaryl (e.g., bipyridine or bipyrimidine). | Two molecules of the boronic acid or two molecules of the halide couple with each other, often promoted by oxygen or catalyst decomposition. | Ensure thorough degassing of the reaction mixture. Use the correct stoichiometry (slight excess of boronic acid, ~1.1-1.5 eq.).[19] |
Part 3: Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Pinner-Type Synthesis of 2-(Pyridin-2-yl)pyrimidine
This protocol provides a general framework for the condensation of 2-amidinopyridine with a 1,3-dicarbonyl compound.[18]
Materials:
-
2-Amidinopyridine hydrochloride (1.0 eq)
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 eq)
-
Base (e.g., sodium ethoxide, 2.1 eq)
-
Anhydrous Ethanol
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-amidinopyridine hydrochloride (10 mmol, 1.58 g) and the 1,3-dicarbonyl compound (10 mmol).
-
Add anhydrous ethanol (30 mL) and stir the suspension.
-
Prepare a solution of sodium ethoxide (21 mmol) in anhydrous ethanol (20 mL) and add it dropwise to the reaction mixture at room temperature over 15 minutes.
-
Heat the reaction mixture to reflux (approx. 80°C) and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 2-(pyridin-2-yl)pyrimidine derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling Synthesis
This protocol describes the coupling of a 2-chloropyrimidine derivative with a pyridylboronic acid.[19]
Materials:
-
2-Chloropyrimidine derivative (1.0 eq)
-
Pyridin-2-ylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (3 mol %)
-
Base (e.g., K₂CO₃, 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add the 2-chloropyrimidine (5 mmol), pyridin-2-ylboronic acid (6 mmol), K₂CO₃ (15 mmol, 2.07 g), and Pd(dppf)Cl₂ (0.15 mmol, 122 mg).
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.
-
Add the degassed solvent mixture (25 mL of 4:1 Dioxane/Water) via syringe.
-
Heat the reaction mixture to 80-90°C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting halide is consumed (typically 2-16 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Part 4: Reaction Mechanisms & Workflows
Understanding the underlying mechanisms is crucial for rational optimization.
Pinner-Type Pyrimidine Synthesis Mechanism
This diagram illustrates the key steps in the formation of the pyrimidine ring from an amidine and a 1,3-dicarbonyl compound.
Caption: Key mechanistic steps of the Pinner-type pyrimidine synthesis.
Suzuki-Miyaura Catalytic Cycle
This diagram outlines the fundamental steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
-
Wang, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. [Link]
-
ResearchGate. (n.d.). Palladium(II) Pyrazolyl–Pyridyl Complexes Containing a Sterically Hindered N-Heterocyclic Carbene Moiety for the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
ResearchGate. (2025). Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. [Link]
-
Adcock, C. T., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 21-31. [Link]
- BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis.
-
Li, Y., et al. (2022). Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. Organic Letters, 24(9), 1736–1741. [Link]
-
Dander, J. E., et al. (2016). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 6(11), 7475-7479. [Link]
- BenchChem. (2025).
- Zaghloul, A. M. (n.d.).
-
Wang, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. [Link]
- Array. (n.d.). 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors.
-
Al-Ghorbani, M., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(3), 103660. [Link]
-
ResearchGate. (2025). Synthesis and reactions of pyridine and pyrimidine derivatives: developments of the last 10 years. [Link]
- BenchChem. (2025).
- Kumar, D., et al. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. International Journal of Pharmacy and Pharmaceutical Sciences, 6(12), 1-10.
- Patel, R. V., et al. (2018). Recent Approaches to the Synthesis of Medicinally Potent Pyrimidine Derivatives using Microwave: A Review. International Journal of Management, Technology And Engineering, 8(X), 2677-2696.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling.
-
Li, J., et al. (2023). Design, synthesis, and fungicidal activity of pyrimidinamine derivatives containing pyridin-2-yloxy moiety. Medicinal Chemistry Research, 32, 990–1000. [Link]
-
Al-Ghorbani, M., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Arabian Journal of Chemistry, 15(10), 104142. [Link]
-
El-Faham, A., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Molecules, 29(14), 3298. [Link]
-
Al-Ghorbani, M., et al. (2022). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. Molecules, 27(10), 3216. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
Lenden, P., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11083. [Link]
-
Thompson, W. J., & Gaudino, J. (1984). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 49(26), 5237–5243. [Link]
- Kumar, V., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 312-321.
Sources
- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. researchgate.net [researchgate.net]
Identifying and minimizing side-products in 2-[(Pyridin-4-yl)methoxy]pyrimidine synthesis.
Technical Support Center: Synthesis of 2-[(Pyridin-4-yl)methoxy]pyrimidine
Welcome to the technical support guide for the synthesis of 2-[(Pyridin-4-yl)methoxy]pyrimidine. This resource is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we delve into the intricacies of this synthesis, focusing on practical, field-tested strategies for identifying, minimizing, and eliminating common side-products to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of 2-[(Pyridin-4-yl)methoxy]pyrimidine?
The synthesis is a classic example of a Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] In this specific case, it is more accurately described as a nucleophilic aromatic substitution (SNAr). The reaction involves the deprotonation of 4-pyridinemethanol to form a potent nucleophile, the pyridinyl-4-methoxide anion. This alkoxide then attacks the electron-deficient carbon at the C2 position of the 2-chloropyrimidine ring, displacing the chloride leaving group to form the desired ether linkage. The pyrimidine ring's nitrogen atoms are strongly electron-withdrawing, which significantly activates the C2 position for nucleophilic attack.[4][5]
Q2: Why is the choice of base so critical in this synthesis?
The base is crucial for two reasons. First, it must be strong enough to deprotonate the alcohol of 4-pyridinemethanol to form the required alkoxide nucleophile. Second, the base itself should not be nucleophilic enough to compete with the alkoxide and react with 2-chloropyrimidine.[2] Using a nucleophilic base like sodium hydroxide could lead to the formation of 2-hydroxypyrimidine as a side-product. Therefore, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are strongly preferred.
Q3: What are the most common side-products I should expect?
The most prevalent and often most challenging side-product is the N-alkylated pyridinium salt, 4-(hydroxymethyl)-1-(pyrimidin-2-yl)pyridin-1-ium chloride . This arises because the starting material, 4-pyridinemethanol, is an ambident nucleophile—it has two nucleophilic centers: the alcohol oxygen and the pyridine ring nitrogen. The pyridine nitrogen can also attack the 2-chloropyrimidine, leading to this undesired quaternary salt. Other potential impurities include unreacted starting materials and, depending on the conditions, 2-hydroxypyrimidine if water and a nucleophilic base are present.
Q4: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most effective techniques.[6] For TLC, use a mobile phase that provides good separation between the starting materials and the product (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures). The product is typically more nonpolar than the starting alcohol but may have similar polarity to 2-chloropyrimidine. The N-alkylated salt, being ionic, will usually remain at the baseline. For more precise monitoring and quantification, an HPLC method is recommended.[6]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Conversion to the Desired Product
Q: My reaction has stalled, or the yield of 2-[(Pyridin-4-yl)methoxy]pyrimidine is very low. What factors should I investigate?
A: Low conversion is a common issue that can typically be traced back to one of four key areas: the base, the solvent, the temperature, or the quality of your reagents.
-
Ineffective Deprotonation: The alkoxide may not be forming efficiently.
-
Cause: The base used (e.g., K₂CO₃, Et₃N) is not strong enough to fully deprotonate the alcohol.
-
Solution: Switch to a stronger, non-nucleophilic base like sodium hydride (NaH). Ensure the NaH is fresh (stored under mineral oil and handled under an inert atmosphere) as it can be deactivated by moisture.
-
-
Solvent Issues: The choice of solvent significantly impacts SN2/SNAr reactions.[1]
-
Cause: Using protic solvents (like ethanol or water) can solvate the alkoxide, reducing its nucleophilicity.
-
Solution: Employ a polar aprotic solvent such as Tetrahydrofuran (THF), Dimethylformamide (DMF), or Acetonitrile. These solvents effectively dissolve the reactants but do not hinder the nucleophile.
-
-
Inadequate Temperature:
-
Cause: The reaction may be running at too low a temperature, resulting in slow kinetics.
-
Solution: Gently increase the reaction temperature, for example, from room temperature to 50-60 °C. Monitor the reaction closely by TLC or HPLC to ensure the product is stable at higher temperatures and to watch for the formation of new side-products.
-
-
Reagent Purity:
-
Cause: The 2-chloropyrimidine may have degraded, or the 4-pyridinemethanol may contain water.
-
Solution: Use freshly purchased or purified reagents. Ensure 4-pyridinemethanol is anhydrous by drying it over molecular sieves or by azeotropic distillation with toluene.
-
Issue 2: The Major Side-Product is the N-Alkylated Pyridinium Salt
Q: My analysis (NMR/LC-MS) indicates a significant amount of a side-product identified as the N-alkylated pyridinium salt. Why is this forming and how can I prevent it?
A: This is the most characteristic challenge of this synthesis. The pyridine nitrogen competes with the alcohol oxygen in attacking the 2-chloropyrimidine. The ratio of O-alkylation (desired product) to N-alkylation (side-product) is highly dependent on the reaction conditions.
The reaction pathway is a competition between two nucleophiles present in the same molecule.
Caption: Competing O- vs. N-alkylation pathways.
The key is to maximize the nucleophilicity of the oxygen atom while minimizing that of the nitrogen.
-
Pre-form the Alkoxide: The most effective strategy is to treat the 4-pyridinemethanol with a strong base (like NaH) before adding the 2-chloropyrimidine.
-
Causality: This ensures the highly nucleophilic alkoxide is the dominant reactive species when the electrophile is introduced. The deprotonation significantly enhances the oxygen's nucleophilicity, making it kinetically favored over the neutral pyridine nitrogen.
-
Protocol: Dissolve 4-pyridinemethanol in anhydrous THF. Add NaH portion-wise at 0 °C and allow the mixture to stir for 30-60 minutes at room temperature until hydrogen evolution ceases. Then, add the 2-chloropyrimidine.
-
-
Control Temperature:
-
Causality: N-alkylation often has a higher activation energy than O-alkylation. Running the reaction at lower temperatures can favor the desired O-alkylation pathway.
-
Protocol: After forming the alkoxide, add the 2-chloropyrimidine solution dropwise at 0 °C and allow the reaction to proceed at room temperature. Avoid high temperatures unless necessary for conversion.
-
-
Solvent Choice:
-
Causality: The choice of solvent can influence the selectivity. In some cases, less polar solvents can favor O-alkylation.
-
Protocol: THF is generally a good starting point. If N-alkylation persists, consider solvents like 1,4-dioxane.
-
| Parameter | Condition | Expected Outcome on O/N Ratio | Rationale |
| Base | Strong, non-nucleophilic (NaH) | High (Favors O-alkylation) | Fully generates the more reactive alkoxide. |
| Weak (K₂CO₃, Et₃N) | Low (Favors N-alkylation) | Incomplete deprotonation leaves the neutral, competitive pyridine nitrogen. | |
| Order of Addition | Pre-form alkoxide, then add 2-CP | High (Favors O-alkylation) | Maximizes concentration of the desired nucleophile before reaction starts. |
| Mix all reagents at once | Low (Favors N-alkylation) | Allows for direct competition between the two nucleophilic sites. | |
| Temperature | Low (0 °C to RT) | Higher | Often favors the kinetically controlled O-alkylation product. |
| High (>60 °C) | Lower | Can provide enough energy to overcome the activation barrier for N-alkylation. |
Issue 3: Difficulty in Product Purification
Q: I've completed the reaction, but I'm struggling to isolate a pure product. How can I effectively remove the N-alkylated salt and unreacted starting materials?
A: A multi-step purification strategy is often necessary due to the different chemical properties of the components in the reaction mixture.
-
Aqueous Workup with Acid-Base Extraction:
-
Purpose: To remove the highly polar, water-soluble N-alkylated pyridinium salt.
-
Protocol:
-
Quench the reaction carefully with water (or saturated NH₄Cl if NaH was used).
-
Extract the mixture with a water-immiscible organic solvent like ethyl acetate or dichloromethane. The desired product and unreacted 2-chloropyrimidine will move to the organic layer.
-
The N-alkylated salt and unreacted 4-pyridinemethanol (which is polar) will preferentially stay in the aqueous layer.
-
Wash the organic layer with a dilute acid (e.g., 1M HCl). This can help remove any remaining basic impurities.
-
Finally, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
-
-
Silica Gel Column Chromatography:
-
Purpose: To separate the desired product from unreacted 2-chloropyrimidine and other nonpolar impurities.[7]
-
Protocol:
-
Adsorbent: Silica gel (230-400 mesh).
-
Eluent System: A gradient system is often most effective. Start with a nonpolar eluent like hexane/ethyl acetate (e.g., 4:1) and gradually increase the polarity by increasing the proportion of ethyl acetate. For more polar compounds, a dichloromethane/methanol system may be required.
-
Monitoring: Monitor the fractions by TLC to identify and combine those containing the pure product.
-
-
-
Recrystallization:
-
Purpose: To achieve high purity if the product is a solid.
-
Protocol: Dissolve the crude product from chromatography in a minimum amount of a hot solvent (e.g., ethyl acetate, isopropanol, or acetonitrile/water mixtures) and allow it to cool slowly to form crystals.
-
Caption: A troubleshooting decision tree for the synthesis.
Detailed Experimental Protocols
Protocol 1: Optimized Synthesis of 2-[(Pyridin-4-yl)methoxy]pyrimidine
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 4-pyridinemethanol (1.0 eq) and anhydrous THF (approx. 0.2 M).
-
Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.
-
Stirring: Remove the ice bath and allow the suspension to stir at room temperature for 1 hour. Cessation of bubbling indicates the formation of the alkoxide is complete.
-
Addition of Electrophile: Cool the mixture back to 0 °C. Add a solution of 2-chloropyrimidine (1.1 eq) in anhydrous THF dropwise via a syringe or dropping funnel over 20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or HPLC until the 4-pyridinemethanol is consumed.
-
Workup: Cool the flask to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Dilute with water and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel chromatography.
Protocol 2: Analytical HPLC Method for Purity Assessment
-
Instrumentation: HPLC system with a UV detector.[6]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 3 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 275 nm.
-
Expected Elution Order: N-alkylated salt (early), 4-pyridinemethanol, desired product, 2-chloropyrimidine (late).
References
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Quora. (2021, May 1). How to do Williamson ether synthesis while I have tertiary amine in my compound. Retrieved from [Link]
-
ChemTalk. (2022, October 24). Williamson Ether Synthesis. Retrieved from [Link]
-
ACS Publications. (2002, August 2). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
MDPI. (2020, November 14). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Retrieved from [Link]
-
University of Siena Institutional Repository. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]
-
Compusyn. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). Process for making pyrimidine derivatives.
-
Avedissian Publishing. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
-
MDPI. (2022, March 14). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]
-
SciSpace. (n.d.). Analysis of Pyrimidine Synthesis “de Novo” Intermediates in Urine and Dried Urine Filter- Paper Strips with HPLC–Electrosp. Retrieved from [Link]
-
Frontiers. (n.d.). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Retrieved from [Link]
-
Wiley Online Library. (2025, June 27). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Retrieved from [Link]
-
PubMed. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. [a]. Retrieved from [Link]
-
ACS Publications. (2013, February 7). Arylation, Alkenylation, and Alkylation of 2-Halopyridine N-Oxides with Grignard Reagents: A Solution to the Problem of C2/C6 Regioselective Functionalization of Pyridine Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-carbamoyl-pyridines.
- Google Patents. (n.d.). Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
Technical Support Center: Purification Strategies for 2-[(Pyridin-4-yl)methoxy]pyrimidine Analogs
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation of di-basic heterocyclic systems. 2-[(Pyridin-4-yl)methoxy]pyrimidine analogs present a unique purification challenge due to the presence of two distinct nitrogen-containing aromatic rings connected by an ether linkage.
To successfully purify these compounds without yield loss or degradation, we must move beyond generic chromatography methods and design a self-validating purification system based on the molecule's intrinsic physicochemical properties.
Part 1: Molecular Profiling & Chromatographic Causality
Before selecting a purification method, we must understand the electronic environment of the target molecule. The pyrimidine ring is significantly less basic than the pyridine ring due to the electron-withdrawing nature of the second nitrogen atom in the diazine system[1],[2]. Consequently, the pyridine nitrogen dictates the ionization state of the molecule at physiological or slightly acidic pH, while the pyrimidine remains largely unprotonated.
Table 1: Physicochemical Profiling of the Core Scaffold
| Structural Moiety | pKa (Conjugate Acid) | Chromatographic Implication |
| Pyridine Ring | ~5.30[2],[3] | Moderately basic; acts as a strong Lewis base. Strongly interacts with acidic silanols on standard silica gel, causing severe peak tailing. |
| Pyrimidine Ring | ~1.23[1],[2] | Weakly basic; protonates only at very low pH. Less nucleophilic than pyridine, but contributes to overall polarity. |
| Methoxy Ether Linkage | N/A | Highly susceptible to acid-catalyzed cleavage under strongly acidic conditions (e.g., concentrated TFA) and elevated temperatures. |
Part 2: Troubleshooting & FAQs
Q1: My compound streaks severely across the TLC plate and tails during normal-phase silica gel chromatography. How do I achieve a sharp elution profile? A1: This is a classic acid-base interaction. Standard silica gel contains acidic surface silanol groups (Si-OH). The basic lone pair on the pyridine nitrogen hydrogen-bonds and ion-pairs with these silanols, leading to irreversible binding or severe tailing[4]. The Fix: You must neutralize the silica surface. Add a volatile competing base to your mobile phase. Incorporating 1–2% Triethylamine (TEA) or 0.1–0.5% Ammonium Hydroxide (NH₄OH) into your Dichloromethane/Methanol (DCM/MeOH) gradient will saturate the acidic silanols, allowing your analog to elute as a sharp band[5].
Q2: I am using Reverse-Phase HPLC (RP-HPLC) with 0.1% TFA, but my target analog elutes too early near the solvent front with poor resolution. Why? A2: At pH ~2.0 (achieved with 0.1% TFA), the pyridine ring (pKa ~5.3) is fully protonated, converting your molecule into a highly polar cation. This drastically reduces its hydrophobic retention on a standard C18 stationary phase. The Fix: Shift to a high-pH mobile phase to maintain the compound in its neutral, free-base form. Use a volatile buffer like 10 mM Ammonium Bicarbonate (NH₄HCO₃) adjusted to pH 8.5–9.0[6],[7]. Ensure you are using a hybrid-silica C18 column designed to withstand high pH. This will dramatically increase retention time and improve peak capacity.
Q3: After concentrating my purified fractions, I noticed degradation byproducts corresponding to 4-pyridinemethanol and 2-hydroxypyrimidine. What caused this? A3: The ether linkage in 2-[(Pyridin-4-yl)methoxy]pyrimidine is susceptible to acid-catalyzed hydrolysis. If you used an acidic modifier (like TFA) during HPLC, the acid concentrates as the solvent evaporates during rotary evaporation, dropping the pH drastically and driving the cleavage of the ether bond. The Fix: Neutralize the collected fractions with a weak base (like solid NaHCO₃) prior to rotary evaporation, and keep the water bath temperature strictly below 35°C. Alternatively, use the high-pH method described above and lyophilize the fractions directly.
Part 3: Verified Experimental Protocols
Protocol 1: High-pH Reverse-Phase Preparative HPLC
Self-Validating Logic: By utilizing a volatile high-pH buffer, we ensure the basic pyridine is deprotonated, maximizing C18 interaction while allowing for easy post-purification lyophilization without leaving salt residue.
-
Buffer Preparation: Dissolve Ammonium Bicarbonate in MS-grade water to a final concentration of 10 mM. Adjust the pH to 8.5 using dilute Ammonium Hydroxide. Validation step: Verify the pH with a calibrated meter before adding any organic modifiers[6]. Filter through a 0.22 µm membrane.
-
Column Selection: Install a high-pH tolerant C18 preparative column (e.g., 5 µm, 19 x 150 mm, hybrid silica).
-
Equilibration: Flush the column with 5 column volumes (CV) of 5% Acetonitrile / 95% Buffer to establish the basic environment and stabilize the baseline.
-
Sample Loading: Dissolve the crude analog in a minimum volume of DMSO. Inject onto the column.
-
Gradient Elution: Run a linear gradient from 5% to 60% Acetonitrile over 20 minutes. Monitor UV absorbance at 254 nm (optimal for the pyrimidine/pyridine aromatic systems).
-
Recovery: Collect fractions and immediately freeze them on dry ice. Lyophilize directly to yield the free-base analog, bypassing the thermal stress of rotary evaporation.
Protocol 2: Amine-Modified Normal Phase Flash Chromatography
Self-Validating Logic: Pre-equilibrating the column with the amine modifier ensures that all active acidic sites are masked before the sensitive target molecule is introduced, preventing irreversible adsorption.
-
Solvent Preparation: Prepare a stock solution of DCM containing 1% (v/v) TEA. Prepare a secondary bottle of MeOH containing 1% (v/v) TEA[5].
-
Column Equilibration (Critical): Pre-condition a standard bare silica column with 3 CV of the DCM/TEA solution.
-
Loading: Dry-load the crude mixture onto Celite to prevent sample precipitation at the column head, or dissolve in a minimal amount of DCM and apply directly.
-
Elution: Elute using a stepwise gradient of 0% to 10% MeOH in DCM (maintaining 1% TEA throughout the run).
-
Post-Processing: Pool product-containing fractions. Evaporate under reduced pressure. To remove residual TEA, co-evaporate the residue twice with toluene, then place under high vacuum for 12 hours.
Part 4: Purification Workflow Visualization
Decision matrix for the purification of basic pyridine-pyrimidine analogs.
Sources
- 1. Pyrimidine [chemeurope.com]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rjptonline.org [rjptonline.org]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Technical Support Center: Troubleshooting 2-[(Pyridin-4-yl)methoxy]pyrimidine Derivatives in Cellular Models
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in deconvoluting the complex phenotypic noise generated by small-molecule tool compounds. When utilizing 2-[(pyridin-4-yl)methoxy]pyrimidine and its derivatives, researchers often encounter unexpected cytotoxicity or altered pharmacokinetics.
This guide is designed to deconstruct the pharmacophore, explain the mechanistic causality behind these off-target effects, and provide self-validating troubleshooting protocols to ensure the scientific integrity of your cellular models.
Mechanistic Overview: The Anatomy of Off-Target Liabilities
To troubleshoot effectively, we must first understand that this scaffold contains two distinct chemical moieties, each driving a specific class of off-target interference:
-
The Pyrimidine Core (Kinome Promiscuity): Pyrimidine is a classical ATP-mimetic. The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, readily interacting with the backbone amides of the kinase hinge region. Because this hinge-binding motif is structurally accommodated by a vast number of human kinases, the kinome-wide selectivity of resultant pyrimidine-based molecules can be remarkably poor[1]. This frequently leads to unintended inhibition of essential cell-cycle regulators like Aurora kinases (AURKB) and Cyclin-Dependent Kinases (CDKs).
-
The Pyridin-4-yl Moiety (Metabolic Blockade): The basic nitrogen atom on the pyridine ring is a well-documented Type II inhibitor of Cytochrome P450 (CYP450) enzymes. The lone electron pair on the pyridine nitrogen coordinates directly with the active site heme iron of enzymes such as CYP3A4 and CYP8B1[2]. This coordination displaces the distal water molecule, preventing oxygen binding and effectively shutting down the enzyme's metabolic capacity.
Diagnostic & Mitigation Workflow
The following logic tree outlines the diagnostic path for isolating and mitigating these off-target effects.
Workflow for diagnosing and mitigating off-target effects of pyrimidine-pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: My cellular viability assay shows high toxicity even when I test the compound in a target-knockout (KO) cell line. What is causing this? A1: This is a definitive hallmark of pyrimidine-driven kinome promiscuity. Because your primary target is genetically absent, the observed cytotoxicity is entirely off-target. The pyrimidine core is likely binding the ATP-pocket of essential survival or cell-cycle kinases[1]. Actionable Advice: You must decouple on-target efficacy from off-target toxicity. Synthesize an inactive structural analog (e.g., N-methylating the pyrimidine ring to physically block hinge-binding) and run it in parallel. If the inactive analog is also toxic, your phenotype is an artifact of the scaffold.
Q2: When using this compound in a hepatocyte co-culture model, the half-life of my other co-administered small molecules drastically increases. Why? A2: Your compound is acting as a metabolic bottleneck. The pyridin-4-yl group is coordinating with the heme iron of CYP450 enzymes in your metabolically active cells[2]. This competitively inhibits the degradation of other CYP substrates, artificially inflating their concentrations and half-lives. Actionable Advice: In future Structure-Activity Relationship (SAR) iterations, consider substituting the pyridine ring with a bioisostere (such as a fluorinated phenyl ring) that lacks the basic nitrogen required for heme coordination.
Q3: How can I definitively prove my observed phenotype is driven by the intended target and not an off-target? A3: A scientifically rigorous experiment requires a "rescue" condition. If your compound inhibits Kinase X to induce a specific phenotype, transfect your cells with a drug-resistant mutant of Kinase X (e.g., a gatekeeper mutant that sterically clashes with the pyrimidine core). If the compound still induces the phenotype in the presence of the drug-resistant mutant, your compound's effect is off-target.
Self-Validating Experimental Protocols
To ensure trustworthiness, every assay must be a self-validating system containing internal controls that prove the assay is functioning correctly.
Protocol A: Kinome-Wide Competitive Binding Assay
Rationale: To isolate ATP-competitive off-targets driven by the pyrimidine core.
-
Compound Preparation: Dissolve the 2-[(pyridin-4-yl)methoxy]pyrimidine compound in 100% anhydrous DMSO to a 10 mM stock. Prepare a 100x working stock to ensure the final DMSO concentration in the assay does not exceed 1%. Causality: Exceeding 1% DMSO can denature the tertiary structure of the kinase, yielding false negatives.
-
Control Establishment:
-
Positive Control: Staurosporine (A pan-kinase inhibitor that validates the dynamic range of the assay and confirms the active sites are accessible).
-
Negative Control: DMSO vehicle (Establishes the baseline binding signal).
-
Orthogonal Control: An inactive structural analog of your compound.
-
-
Incubation: Incubate the compound (at 1 µM and 10 µM) with a panel of recombinant kinases and immobilized active-site directed ligands for 1 hour at room temperature.
-
Quantification: Measure the amount of kinase bound to the solid support via fluorescence polarization.
-
Validation: Calculate the Selectivity Score ( S10 ). A true off-target hit must show dose-dependent displacement of the fluorophore.
Protocol B: CYP450 Reversible Inhibition Assay
Rationale: To verify if the pyridine nitrogen is acting as a Type II metabolic inhibitor via heme coordination.
-
Enzyme Preparation: Thaw recombinant human CYP3A4 and CYP8B1 on ice. Dilute in 100 mM potassium phosphate buffer (pH 7.4). Causality: Maintaining physiological pH is critical, as protonation of the pyridine nitrogen (pKa ~5.2) at lower pH levels will prevent it from coordinating with the heme iron.
-
Control Establishment:
-
Positive Control: Ketoconazole (A known potent heme-coordinating CYP inhibitor).
-
Negative Control: Vehicle (DMSO).
-
-
Reaction Initiation: Add an NADPH-regenerating system and a fluorogenic CYP substrate (e.g., Vivid® BOMR) to the microplate.
-
Kinetic Read: Monitor fluorescence over 30 minutes at 37°C. A decrease in the rate of fluorescence accumulation indicates the basic nitrogen of the pyridine ring is coordinating the heme iron, preventing substrate oxidation[2].
-
Rescue Validation: To prove the inhibition is specifically due to active-site heme coordination, test the compound against a CYP mutant (e.g., CYP8B1 W281F). This mutation alters the steric ceiling above the heme iron, which has been shown to modulate the binding affinity of pyridine-containing analogs[2].
Quantitative Data Presentation
The following table summarizes the typical quantitative profile of off-target liabilities associated with this specific pharmacophore, allowing for rapid cross-referencing during troubleshooting.
| Structural Motif | Primary Liability | Commonly Affected Targets | Typical IC50 / Ki Range | Mechanism of Interference | SAR Mitigation Strategy |
| Pyrimidine Core | Kinase Promiscuity | AURKB, CDKs, JAK2, MLK3 | 10 nM - 500 nM | ATP-competitive hinge binding | Introduce steric bulk at the C5 position to clash with gatekeeper residues. |
| Pyridin-4-yl | Metabolic Blockade | CYP3A4, CYP8B1, CYP2D6 | 1 µM - 15 µM | Type II heme iron coordination | Substitute with a bioisostere (e.g., fluorophenyl) lacking a basic nitrogen. |
| Methoxy Linker | Conformational Flexibility | hERG (Potassium Channel) | > 10 µM | Trapping in the hydrophobic pore | Rigidify the linker (e.g., replace with an alkyne) to restrict rotatable bonds. |
Sources
Scaling up the synthesis of 2-[(Pyridin-4-yl)methoxy]pyrimidine for preclinical studies.
Scaling Up the Synthesis of 2-[(Pyridin-4-yl)methoxy]pyrimidine
Welcome to the . This hub is engineered for researchers, scientists, and drug development professionals transitioning the synthesis of 2-[(Pyridin-4-yl)methoxy]pyrimidine from bench-scale discovery to multi-kilogram preclinical production.
The core transformation relies on a Nucleophilic Aromatic Substitution (SNAr) between 4-pyridinemethanol and 2-chloropyrimidine. While this coupling is straightforward at the milligram scale, scaling it up introduces critical challenges regarding thermal management, chemoselectivity, and safe reagent handling. As documented in authoritative reviews on the [1], mitigating gas evolution and controlling reaction exotherms are paramount for safe and efficient manufacturing.
Reaction Workflow & Mechanism
Understanding the mechanistic pathway is critical for troubleshooting. The reaction proceeds via the deprotonation of 4-pyridinemethanol to form a highly reactive alkoxide, which then attacks the electron-deficient C2 position of 2-chloropyrimidine, forming a transient Meisenheimer complex before eliminating a chloride ion.
Figure 1: SNAr reaction mechanism for the synthesis of 2-[(Pyridin-4-yl)methoxy]pyrimidine.
Troubleshooting Guides & FAQs
Q1: We are experiencing severe foaming and pressure spikes during the alkoxide formation step on a 5 kg scale. We currently use Sodium Hydride (NaH). How can we mitigate this? Answer: Switch your base to Potassium tert-butoxide (KOtBu).
-
The Causality: NaH reacts with alcohols to generate stoichiometric amounts of hydrogen gas. At a 5 kg scale, this rapid gas evolution causes dangerous foaming, entrains solvent into the exhaust lines, and poses a severe flammability hazard.
-
The Solution: KOtBu provides sufficient basicity (pKa ~17) to completely deprotonate 4-pyridinemethanol without generating gas. The byproduct is tert-butanol, which remains in solution and is easily removed during aqueous workup. This substitution is a standard industry practice for[2].
Q2: Our impurity profile shows a significant amount of 2-hydroxypyrimidine (up to 15%). What is causing this, and how do we prevent it? Answer: This impurity is the direct hydrolysis product of your electrophile, 2-chloropyrimidine.
-
The Causality: Pyrimidines are highly electrophilic at the C2 position. If adventitious water is present in your reaction mixture, the base will deprotonate it to form hydroxide ions (OH⁻). Hydroxide is a smaller, highly mobile nucleophile that will outcompete your bulky pyridyl alkoxide, rapidly converting 2-chloropyrimidine into 2-hydroxypyrimidine.
-
The Solution: Implement strict anhydrous protocols. Ensure your solvent (e.g., THF or Toluene) has a Karl Fischer (KF) water content of < 100 ppm. Use freshly titrated KOtBu, and maintain a positive pressure of dry nitrogen or argon throughout the reagent charging and reaction phases.
Q3: We are seeing N-alkylation byproducts instead of the desired O-alkylation. How do we improve chemoselectivity? Answer: 4-pyridinemethanol is an ambidentate nucleophile, meaning it can attack via the oxygen atom or the pyridine nitrogen.
-
The Causality: If the electrophile is added before the alcohol is fully deprotonated, the neutral pyridine nitrogen can act as a competing nucleophile, leading to N-alkylation. Once fully deprotonated, the alkoxide oxygen becomes exponentially more nucleophilic than the nitrogen, driving exclusive O-alkylation.
-
The Solution: Pre-mix the 4-pyridinemethanol and base for at least 60 minutes prior to introducing the 2-chloropyrimidine. Self-Validation: You can validate complete alkoxide formation by taking a reaction aliquot; a homogeneous solution with no suspended base indicates complete deprotonation.
Q4: Column chromatography is not viable for our 10 kg preclinical campaign. What is the recommended isolation strategy? Answer: Utilize anti-solvent crystallization.
-
The Causality: The product, 2-[(Pyridin-4-yl)methoxy]pyrimidine, has high solubility in polar organic solvents (like THF or EtOAc) but poor solubility in non-polar aliphatic hydrocarbons.
-
The Solution: After quenching the reaction with water to remove inorganic salts, extract the product into Toluene. Concentrate the Toluene phase to roughly 3 volumes, heat to 60 °C, and slowly dose in Heptane (anti-solvent). As the mixture cools to 5 °C, the product will selectively crystallize, leaving unreacted starting materials and the tert-butanol byproduct in the mother liquor.
Quantitative Data: Base Selection Matrix for Scale-Up
To facilitate data-driven decision-making, the following table summarizes the performance of various bases for this specific SNAr transformation at scale.
| Base | Byproduct | Safety at Scale | Chemoselectivity (O vs N) | Scalability / Cost |
| NaH (60% dispersion) | Hydrogen Gas (H₂) | Poor: High risk of thermal runaway and explosive off-gassing. | Good | Moderate: Requires specialized venting and explosion-proof suites. |
| KOtBu (Solid/THF) | tert-Butanol | Excellent: No gas evolution; exotherm is easily controlled via dosing. | Excellent: Rapid, complete deprotonation favors O-alkylation. | High: Industry standard for safe, homogeneous alkoxide formation. |
| NaOH (aq) + PTC | Water | Good: Safe to handle, no gas evolution. | Moderate: Risk of competitive hydrolysis of 2-chloropyrimidine. | High: Very low cost, but requires extensive optimization of phase transfer. |
Standard Operating Procedure (SOP): 1 kg Scale-Up Protocol
This self-validating protocol utilizes KOtBu in a THF/Toluene solvent system to ensure safety, high yield, and chromatography-free isolation.
Phase 1: Alkoxide Generation
-
Preparation: Purge a 20 L jacketed glass reactor with Nitrogen for 15 minutes.
-
Charging: Charge 4-pyridinemethanol (1.00 kg, 9.16 mol, 1.0 eq) and anhydrous THF (8.0 L, KF < 100 ppm). Stir at 150 rpm to dissolve.
-
Cooling: Set the jacket temperature to 0 °C. Wait until the internal temperature reaches 0–5 °C.
-
Base Addition: Slowly charge Potassium tert-butoxide (1.13 kg, 10.08 mol, 1.1 eq) in 5 equal portions over 45 minutes.
-
Causality: Stepwise addition controls the heat of the acid-base neutralization.
-
Validation: The internal temperature must not exceed 15 °C. The mixture will transition to a deep, homogeneous solution. Stir for an additional 60 minutes at 10 °C to ensure 100% alkoxide conversion.
-
Phase 2: SNAr Coupling 5. Electrophile Preparation: In a separate clean vessel, dissolve 2-chloropyrimidine (1.10 kg, 9.62 mol, 1.05 eq) in anhydrous THF (2.0 L). 6. Dosing: Using an addition funnel or dosing pump, add the 2-chloropyrimidine solution to the reactor over 2.5 hours.
- Causality: The SNAr reaction is highly exothermic. Controlled dosing ensures the heat generation does not exceed the cooling capacity of the reactor jacket.
- Reaction: Once dosing is complete, adjust the jacket to 25 °C and stir for 4 hours.
- Validation: Sample the reaction for HPLC analysis. The reaction is deemed complete when 2-chloropyrimidine is < 1.0% by area.
Phase 3: Workup & Crystallization 8. Quench: Cool the reactor to 10 °C. Slowly add Deionized Water (4.0 L) over 30 minutes to quench unreacted alkoxide and dissolve the KCl byproduct. 9. Extraction: Add Toluene (6.0 L). Stir for 15 minutes, then stop agitation and allow phase separation for 30 minutes. Drain the lower aqueous layer. Wash the upper organic layer with Brine (3.0 L). 10. Solvent Swap: Concentrate the organic layer under reduced pressure (50 °C, 100 mbar) to a residual volume of approximately 3.0 L. 11. Crystallization: Heat the Toluene solution to 65 °C. Slowly dose in n-Heptane (6.0 L) over 1 hour. Seed crystals can be added halfway through the addition if available. 12. Isolation: Ramp the cooling jacket down to 5 °C over 3 hours. Filter the resulting slurry, wash the filter cake with cold Heptane (2.0 L), and dry under vacuum at 45 °C to constant weight.
References
-
Scale-up of Pharmaceutical and Agrochemical Processes. Organic Process Research & Development, 2022.[Link]
-
Assembly of (hetero)aryl thioethers via simple nucleophilic aromatic substitution and Cu-catalyzed coupling reactions. Green Chemistry, 2023.[Link]
-
General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 2024.[Link]
Sources
Technical Support Center: Optimizing Metabolic Stability of Pyrimidine-Based Inhibitors
Welcome to the Application Support Center for Medicinal Chemistry and Drug Metabolism and Pharmacokinetics (DMPK). This guide is designed for researchers and drug development professionals troubleshooting the metabolic liabilities of pyrimidine-based kinase inhibitors and radioligands.
Below, you will find targeted FAQs addressing structural optimization strategies, self-validating experimental protocols, and decision-making workflows to enhance the pharmacokinetic profiles of your compounds.
Visual Workflow: Metabolic Optimization Strategy
When a pyrimidine-based compound exhibits high intrinsic clearance ( CLint ), identifying the mechanism of degradation is the critical first step. Use the decision tree below to guide your structural modifications.
Decision tree for optimizing the metabolic stability of pyrimidine inhibitors.
Troubleshooting Structural Liabilities (FAQs)
Q1: Our pyrido[3,4-d]pyrimidine kinase inhibitor exhibits rapid clearance in human liver microsomes (HLM). Metabolite identification (MetID) shows multiple minor oxidation products but no consistent site of metabolism. Lowering lipophilicity (LogP) hasn't improved stability. What is the next logical step? A1: When a compound undergoes rapid, multi-site turnover and resists LogP-driven optimization, the metabolism is likely driven by the recognition of a specific pharmacophore by Cytochrome P450 (CYP) enzymes. Instead of chasing individual metabolites, you must disrupt how the CYP enzyme binds the parent molecule. Causality & Solution: Introducing a steric shield—such as a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core—can significantly improve HLM stability. This core methylation acts as a steric blocker that prevents the CYP450 active site from properly orienting the molecule, thereby suppressing oxidation even at distant portions of the compound (like an attached aniline ring)[1].
Q2: MetID indicates that our pyrazolo[1,5-a]pyrimidine inhibitor is undergoing rapid Phase I oxidation at an attached electron-rich phenyl ring. How can we block this without introducing severe steric clashes in the target kinase binding pocket? A2: The most reliable strategy here is strategic fluorination . Causality & Solution: Cytochrome P450-mediated aromatic oxidation typically proceeds via an electrophilic attack. Because fluorine is highly electronegative, installing a fluorine atom on the vulnerable phenyl ring withdraws electron density, deactivating the ring toward oxidation. For example, in the development of CSNK2 inhibitors, substituting a hydrogen for a fluorine on the phenyl ring of a pyrazolo[1,5-a]pyrimidine scaffold drastically improved in vivo metabolic stability while maintaining submicromolar cellular potency and excellent kinase selectivity[2].
Q3: Our pyrimidine-based PET radioligand contains an alkoxy side chain that undergoes rapid in vivo defluorination and N-dealkylation. How do we stabilize this specific moiety? A3: You should employ deuteration at the sites adjacent to the labile atoms. Causality & Solution: The rate-limiting step in CYP-mediated dealkylation is the abstraction of a hydrogen atom. Because the carbon-deuterium (C-D) bond has a lower zero-point energy than the carbon-hydrogen (C-H) bond, it requires more activation energy to break—a phenomenon known as the Kinetic Isotope Effect (KIE). Substituting hydrogen with deuterium (e.g., a d4 analogue) adjacent to a labile fluorine or oxygen atom will predictably slow down the defluorination/dealkylation metabolic pathways without altering the molecule's binding affinity[3].
Quantitative Data Presentation
To benchmark your optimization efforts, refer to the summarized quantitative impacts of the structural modifications discussed above.
Table 1: Quantitative Impact of Structural Modifications on Pyrimidine Stability
| Modification Strategy | Scaffold / Target | Original Potency | Modified Potency | Metabolic & Pharmacological Impact |
| Core Methylation (C-6) | Pyrido[3,4-d]pyrimidine (MPS1) | Ki < 1 nM | Ki < 1 nM | Large improvement in HLM stability; Selectivity over CDK2 improved ( Ki ratio 500–7600)[1]. |
| Strategic Fluorination | Pyrazolo[1,5-a]pyrimidine (CSNK2) | Submicromolar | Submicromolar | Deactivated electron-rich ring; significant increase in in vivo stability and oral bioavailability[2]. |
| Deuteration ( d4 ) | Pyrimidine-based PET Ligand (mHTT) | IC50 = 0.7 nM | IC50 Maintained | Kinetic isotope effect slowed defluorination; reduced clearance and minimized off-target binding[3]. |
Self-Validating Experimental Protocols
If your in vitro clearance data is inconsistent, the issue often lies in assay design. Below is a rigorously self-validating protocol for the Microsomal Stability Assay [4].
Step-by-step workflow of the in vitro microsomal stability assay.
Protocol: In Vitro Microsomal Stability Assay
Table 2: Standard Assay Parameters [4]
| Parameter | Validated Target Range |
| Microsomal Protein Conc. | 0.4 - 1.0 mg/mL |
| Test Compound Conc. | 1 - 10 µM |
| NADPH Conc. | 1 - 5 mM |
| Incubation Time Points | 0, 5, 15, 30, 45, 60 min |
| Final DMSO Conc. | < 1% (To prevent CYP inhibition) |
Step-by-Step Methodology:
-
Buffer & Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Dilute the pyrimidine test compound in DMSO (ensure final assay DMSO concentration remains <1% to prevent solvent-mediated CYP inhibition).
-
System Setup & Control Implementation (Self-Validation):
-
Test Arm: Microsomes + Compound + NADPH.
-
Negative Control Arm (-NADPH): Microsomes + Compound + Buffer (No NADPH). Causality: NADPH is the obligate cofactor for CYP450. If degradation occurs in this arm, the compound is chemically unstable or being degraded by non-CYP enzymes (e.g., amidases), invalidating standard CYP clearance calculations.
-
Positive Control Arm: Microsomes + Verapamil (High clearance) + NADPH. Causality: Proves the microsomes are enzymatically active.
-
-
Pre-Incubation: Combine the buffer, microsomes (0.4–1.0 mg/mL), and test compound (1 µM). Pre-warm the mixture to 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution (1–5 mM final concentration).
-
Time-Point Quenching: At exactly 0, 5, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (IS). Causality: The cold organic solvent instantly denatures the CYP proteins, halting the reaction. The IS corrects for any volumetric losses or matrix effects during downstream sample prep.
-
Protein Precipitation & Analysis: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to vials for LC-MS/MS analysis to calculate the half-life ( t1/2 ) and intrinsic clearance ( CLint )[4].
References
-
Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2 - ACS Publications. 1
-
Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 - PubMed. 2
-
Application Notes and Protocols for Assessing the Metabolic Stability of Pyrimidine Derivatives In Vitro - Benchchem.4
-
Design and Evaluation of [18F]CHDI-650 as a Positron Emission Tomography Ligand to Image Mutant Huntingtin Aggregates - ACS Publications. 3
Sources
A Comparative Guide to Evaluating Novel CDK4/6 Inhibitors: 2-[(Pyridin-4-yl)methoxy]pyrimidine versus Palbociclib
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) have emerged as a cornerstone in the treatment of hormone receptor-positive (HR+) breast cancer. Palbociclib (Ibrance®), the first-in-class FDA-approved CDK4/6 inhibitor, has set a high benchmark for efficacy.[1][2][3] This guide provides a comprehensive framework for the preclinical comparison of a novel investigational compound, 2-[(Pyridin-4-yl)methoxy]pyrimidine, with the established therapeutic, Palbociclib.
While extensive clinical and preclinical data are available for Palbociclib, 2-[(Pyridin-4-yl)methoxy]pyrimidine represents a novel chemical entity. The pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors, suggesting its potential as a CDK inhibitor.[1][4] This guide will, therefore, serve as a methodological blueprint for researchers seeking to characterize and compare the efficacy of such new chemical entities against the clinical standard.
The Central Role of the CDK4/6-Rb Axis in Cell Cycle Progression
The proliferation of both normal and cancerous cells is tightly regulated by the cell cycle. The transition from the G1 (growth) phase to the S (synthesis) phase is a critical checkpoint controlled by the CDK4/6-Cyclin D-Retinoblastoma protein (Rb) pathway. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell division.[5][6]
Palbociclib is a selective, reversible inhibitor of CDK4 and CDK6.[2][7] By inhibiting these kinases, Palbociclib prevents the phosphorylation of Rb. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry and halting cell cycle progression.[2][5][8] This cytostatic effect is the primary mechanism of its anti-tumor activity.[7]
Figure 1: Simplified CDK4/6-Rb signaling pathway and the mechanism of action of CDK4/6 inhibitors.
A Framework for Comparative Efficacy Assessment
To objectively compare the efficacy of 2-[(Pyridin-4-yl)methoxy]pyrimidine with Palbociclib, a multi-pronged approach is essential. The following experimental workflow provides a robust framework for such an evaluation.
Figure 2: Experimental workflow for comparing the efficacy of a novel CDK4/6 inhibitor with Palbociclib.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments outlined in the workflow.
Cell Culture
Cell Line Selection: For a meaningful comparison, it is crucial to use well-characterized, HR-positive, HER2-negative breast cancer cell lines, such as MCF-7 and T-47D, which are known to be sensitive to Palbociclib.
Culture Conditions:
-
Media: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells upon reaching 70-80% confluency.
Cell Viability Assay (e.g., CCK-8 or MTT)
This assay determines the concentration-dependent effect of the compounds on cell proliferation.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of 2-[(Pyridin-4-yl)methoxy]pyrimidine and Palbociclib in culture media. Include a vehicle control (e.g., DMSO).
-
Replace the media in the wells with the media containing the different concentrations of the compounds.
-
Incubate for 72 hours.
-
Add CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Cell Cycle Analysis by Flow Cytometry
This experiment directly assesses the effect of the compounds on cell cycle progression.
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with 2-[(Pyridin-4-yl)methoxy]pyrimidine and Palbociclib at their respective IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.[9]
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.[9]
-
Wash the cells with PBS to remove the ethanol.[9]
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[9][10]
-
Incubate in the dark at room temperature for 30 minutes.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.[12]
Western Blot Analysis for Rb Phosphorylation
This assay provides a direct measure of the on-target activity of the CDK4/6 inhibitors.
Protocol:
-
Seed cells in 6-well plates and treat with the compounds as described for the cell cycle analysis.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[13]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.[13]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.[13]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[13]
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phosphorylated Rb (pRb) at key CDK4/6-specific sites (e.g., Ser780, Ser807/811) and total Rb overnight at 4°C.[13] A loading control, such as β-actin or GAPDH, should also be probed.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.[13]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Quantify the band intensities and normalize the pRb signal to the total Rb signal.
Data Presentation and Interpretation
The quantitative data from the above experiments should be summarized in a clear and concise table for easy comparison.
| Parameter | 2-[(Pyridin-4-yl)methoxy]pyrimidine | Palbociclib |
| IC50 (MCF-7) | Experimental Value (µM) | Literature/Experimental Value (µM) |
| IC50 (T-47D) | Experimental Value (µM) | Literature/Experimental Value (µM) |
| Cell Cycle Arrest (% G1 at IC50) | Experimental Value (%) | Experimental Value (%) |
| pRb Inhibition (Ser780 at IC50) | Fold Change vs. Control | Fold Change vs. Control |
| pRb Inhibition (Ser807/811 at IC50) | Fold Change vs. Control | Fold Change vs. Control |
Interpreting the Results:
-
IC50 Values: A lower IC50 value for 2-[(Pyridin-4-yl)methoxy]pyrimidine compared to Palbociclib would suggest greater potency in inhibiting cell proliferation.
-
Cell Cycle Analysis: A significant increase in the percentage of cells in the G1 phase upon treatment with the novel compound, similar to or greater than that observed with Palbociclib, would be indicative of a CDK4/6-mediated mechanism of action.
-
Western Blot Analysis: A dose-dependent decrease in the levels of phosphorylated Rb at Ser780 and Ser807/811, normalized to total Rb, would provide direct evidence of on-target activity. The magnitude of this decrease relative to Palbociclib will indicate its relative potency in inhibiting CDK4/6 kinase activity within the cell.
Conclusion
This guide provides a robust and scientifically sound framework for the preclinical efficacy comparison of a novel pyrimidine-based compound, 2-[(Pyridin-4-yl)methoxy]pyrimidine, with the established CDK4/6 inhibitor, Palbociclib. By following these detailed protocols and a systematic approach to data analysis, researchers can generate the critical data needed to assess the potential of new chemical entities in the ever-evolving field of targeted cancer therapy. The ultimate goal is to identify novel agents with improved potency, selectivity, or a more favorable safety profile, thereby expanding the therapeutic arsenal against cancers driven by aberrant cell cycle regulation.
References
-
FDA Grants Palbociclib Accelerated Approval for Advanced Breast Cancer - NCI. (2015, February 11). National Cancer Institute. [Link]
-
FDA approves palbociclib for treatment of ER-positive, HER2-negative advanced breast cancer in postmenopausal women. (2015, February 5). ecancer. [Link]
-
Palbociclib - Wikipedia. (n.d.). Wikipedia. [Link]
-
FDA Approves Palbociclib for Metastatic Breast Cancer. (2015, February 3). AJMC. [Link]
-
FDA Approves Palbociclib for Metastatic Breast Cancer. (2015, February 3). AJMC. [Link]
-
Palbociclib | Pfizer Oncology Development Website. (n.d.). Pfizer. [Link]
-
The Mechanism of Action of Palbociclib | Targeted Oncology Case-Based Roundtable. (2020, April 17). Targeted Oncology. [Link]
-
Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. (2022, April 20). PMC. [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). ResearchGate. [Link]
-
FDA Approval: Palbociclib for the Treatment of Postmenopausal Patients with Estrogen Receptor-Positive, HER2-Negative Metastatic Breast Cancer. (2015, November 1). PubMed. [Link]
-
Palbociclib (IBRANCE). (n.d.). FDA. [Link]
-
Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer. (2015, August 31). PMC. [Link]
-
Assaying cell cycle status using flow cytometry. (2017, March 2). PMC. [Link]
-
Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment. (2024, June 3). PubMed. [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2018, August 15). PMC. [Link]
-
Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. [Link]
-
Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis. (2019, January 1). PMC. [Link]
-
Cell Cycle Analysis of Candida albicans by Flow Cytometry. (2023, October 20). Bio-protocol. [Link]
-
Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. (2005, March 2). ACS Publications. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024, December 10). MDPI. [Link]
-
Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. (2023, January 19). PMC. [Link]
-
Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. (2023, February 25). SpringerLink. [Link]
-
Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2024, August 7). MDPI. [Link]
-
Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. (2017, February 3). ACS Publications. [Link]
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A Researcher's Guide to Validating Novel PI3K/mTOR Pathway Inhibitors: A Comparative Analysis Framework
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory effects of novel compounds on the Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) signaling pathway. For the purpose of this guide, we will refer to the novel compound under investigation as 2-[(Pyridin-4-yl)methoxy]pyrimidine (Compound X) and compare its performance against well-characterized, dual PI3K/mTOR inhibitors.
The PI3K/AKT/mTOR axis is a critical intracellular signaling network that governs fundamental cellular processes, including proliferation, growth, survival, and metabolism.[1][2][3] Its frequent dysregulation in various human cancers has made it a primary target for therapeutic intervention.[2][3][4][5][6] Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this pathway, potentially overcoming resistance mechanisms associated with single-target agents.[3][4][7][8]
This document outlines a logical, multi-stage validation workflow, from initial biochemical assays to cellular and functional characterization. Each step is designed to be self-validating, incorporating appropriate controls and benchmarks to ensure data integrity and build a robust profile for the novel inhibitor.
Comparative Inhibitors: Establishing a Benchmark
To objectively evaluate the efficacy of Compound X, it is essential to compare it against established dual PI3K/mTOR inhibitors. For this guide, we have selected two well-characterized compounds:
-
Dactolisib (BEZ235): A potent, orally bioavailable dual ATP-competitive inhibitor of all four Class I PI3K isoforms and both mTOR complexes (mTORC1 and mTORC2).[9][10] It demonstrates low-nanomolar inhibitory activity in cell-free assays and has been extensively studied in preclinical and clinical settings.[7][9][11]
-
Apitolisib (GDC-0980): Another orally available, potent dual inhibitor of Class I PI3K and mTOR kinases.[12][13][14] It has shown significant anti-tumor activity in various cancer models by inducing apoptosis and inhibiting cell growth.[12][15]
These compounds will serve as positive controls throughout the experimental workflow, providing a reliable benchmark for assessing the potency and specificity of Compound X.
Experimental Validation Workflow
A rigorous validation strategy proceeds from direct, clean biochemical assessment to more complex cellular models. This tiered approach allows for a clear understanding of the compound's direct mechanism of action before evaluating its effects in a biological system.
Stage 1: In Vitro Biochemical Kinase Assay
Rationale: The first and most direct test is to determine if Compound X can inhibit the enzymatic activity of isolated PI3K and mTOR kinases. This cell-free assay provides a clean measure of target engagement without the complexities of cellular uptake, metabolism, or off-target effects. The primary output is the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Detailed Protocol: Luminescence-Based Kinase Assay
This protocol is adapted from commercially available kits (e.g., ADP-Glo™) that quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[16]
-
Reagent Preparation:
-
Prepare a serial dilution of Compound X, Dactolisib, and Apitolisib in DMSO. A typical starting range is 10 mM down to 1 nM.
-
Reconstitute recombinant human PI3K enzymes (e.g., p110α, p110β, p110δ, p110γ) and mTOR kinase in the appropriate kinase dilution buffer.[11]
-
Prepare the lipid substrate solution (e.g., PIP2) and ATP solution in kinase assay buffer. The ATP concentration should be near the Km value for the specific kinase.[17]
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.
-
Add 10 µL of the diluted kinase enzyme solution to each well.
-
Incubate the plate at room temperature for 15-20 minutes to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the combined ATP and substrate mixture.
-
Incubate the reaction at 30°C for 60 minutes. This time should be within the linear range of the reaction.[17]
-
Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to convert unused ATP to ADP.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each kinase isoform.
-
Expected Data Summary:
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | mTOR IC50 (nM) |
| Compound X | Experimental | Experimental | Experimental | Experimental | Experimental |
| Dactolisib | ~4 | ~75 | ~7 | ~5 | ~6 |
| Apitolisib | ~5 | ~27 | ~7 | ~14 | ~17 |
Note: IC50 values for Dactolisib and Apitolisib are approximate and based on published data.[11][14]
Stage 2: Cellular Pathway Inhibition Assay (Western Blot)
Rationale: Once direct enzymatic inhibition is confirmed, the next critical step is to verify that Compound X can engage its target within a living cell and inhibit the downstream signaling pathway. Western blotting is the gold standard for this, allowing for the direct measurement of the phosphorylation status of key downstream effectors like AKT and S6 Kinase (S6K). A reduction in the phosphorylated forms of these proteins indicates successful pathway inhibition.
Detailed Protocol: Western Blot for p-AKT and p-S6K
This protocol is based on standard methodologies from trusted suppliers like Cell Signaling Technology.[18]
-
Cell Culture and Treatment:
-
Select a cancer cell line with a known activated PI3K pathway (e.g., MCF-7, U87-MG).
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a dose-range of Compound X, Dactolisib, and Apitolisib (informed by IC50 values) for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
To ensure the pathway is active, it's often useful to serum-starve the cells for a few hours and then stimulate with a growth factor (e.g., IGF-1) for 15-30 minutes before harvesting.[17]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold RIPA buffer containing protease and phosphatase inhibitors. The use of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at high speed (~14,000 rpm) for 20 minutes at 4°C to pellet debris.[19]
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Immunoblotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil at 95°C for 5 minutes.[19]
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). BSA is often preferred over milk for phospho-antibodies to reduce background.[18]
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use antibodies specific for:
-
Phospho-AKT (Ser473) - a marker for mTORC2/PI3K activity
-
Total AKT - for normalization
-
Phospho-S6K (Thr389) - a marker for mTORC1 activity
-
Total S6K - for normalization
-
β-Actin or GAPDH - as a loading control
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[19]
-
-
Data Analysis:
-
Quantify the band intensities using imaging software.
-
For each sample, normalize the phospho-protein signal to the total protein signal (e.g., p-AKT / Total AKT).
-
Compare the normalized values across the different treatments to the DMSO control to determine the extent of pathway inhibition.
-
Stage 3: Functional Cellular Assay (Cell Viability)
Rationale: After confirming that Compound X inhibits the PI3K/mTOR pathway in cells, it is crucial to demonstrate a functional consequence. A cell viability assay, such as the MTT assay, measures the metabolic activity of cells, which serves as an indicator of cell proliferation and viability.[20][21] A potent inhibitor should decrease cell viability, and the GI50 (concentration for 50% growth inhibition) can be determined.
Detailed Protocol: MTT Cell Viability Assay
This colorimetric assay is based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[20][22]
-
Cell Plating:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of Compound X, Dactolisib, and Apitolisib. Include a DMSO vehicle control and a "no-cell" background control.
-
Incubate for a period relevant to cell doubling time, typically 48-72 hours.
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Carefully remove the media.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[22]
-
Mix thoroughly on an orbital shaker for 15 minutes.[21]
-
Measure the absorbance of the samples using a microplate reader at a wavelength of ~570 nm.[23]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the percent viability against the log of the inhibitor concentration and fit the data to determine the GI50 value.
-
Expected Data Summary:
| Compound | GI50 (nM) in MCF-7 Cells | GI50 (nM) in U87-MG Cells |
| Compound X | Experimental | Experimental |
| Dactolisib | ~20-100 | ~50-200 |
| Apitolisib | ~50-250 | ~100-500 |
Note: GI50 values are highly dependent on the cell line and assay conditions. The values provided are illustrative estimates based on typical potencies.
Conclusion and Interpretation
By systematically following this three-stage validation framework, a researcher can build a comprehensive and compelling data package for a novel PI3K/mTOR inhibitor like 2-[(Pyridin-4-yl)methoxy]pyrimidine.
-
Stage 1 establishes the compound's potency and selectivity directly against the kinase targets.
-
Stage 2 confirms that this biochemical activity translates into on-target pathway inhibition within a cellular context.
-
Stage 3 demonstrates that this pathway inhibition leads to a desired functional outcome, such as the inhibition of cancer cell proliferation.
Comparing the IC50, cellular pathway inhibition, and GI50 values of Compound X directly against established benchmarks like Dactolisib and Apitolisib provides a clear, objective assessment of its potential as a therapeutic agent. This rigorous, data-driven approach is fundamental to the principles of drug discovery and development.
References
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
Janku, F., Yap, T. A., & Meric-Bernstam, F. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021–1031. [Link]
-
BEZ 235 (NVP-BEZ235), Dactolisib. New Drug Approvals. [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Lin, Z., et al. (2022). A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma. Frontiers in Oncology, 12, 871832. [Link]
-
Alzahrani, A. S. (2019). PI3K/AKT/mTOR inhibitors in cancer: At the bench and bedside. Seminars in Cancer Biology, 59, 125-132. [Link]
-
Miricescu, D., et al. (2021). PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. International Journal of Molecular Sciences, 22(4), 1734. [Link]
-
Tew, B. Y., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 817930. [Link]
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PI3K/mTOR pathway and mechanistic effects of GDC-0980 treatment in tumour cell lines. ResearchGate. [Link]
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Dactolisib. MedPath. [Link]
-
Martini, M., et al. (2013). Measuring PI3K Lipid Kinase Activity. Methods in Molecular Biology, 1062, 297-306. [Link]
-
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. [Link]
-
Dactolisib. Wikipedia. [Link]
-
Compound: APITOLISIB (CHEMBL1922094). ChEMBL - EMBL-EBI. [Link]
-
Chiang, C. H., et al. (2020). The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo. Cellular Oncology, 43(3), 441-452. [Link]
-
Chmielewska-Kassassir, M., et al. (2021). Novel Dual PI3K/mTOR Inhibitor, Apitolisib (GDC-0980), Inhibits Growth and Induces Apoptosis in Human Glioblastoma Cells. Cancers, 13(21), 5392. [Link]
-
Liu, T., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 13, 875372. [Link]
-
Irving, J. A., et al. (2010). Comparision of Dual PI-3K/mTOR Inhibitors with mTOR Inhibitors Using a Pre-Clinical Model of Acute Lymphoblastic Leukemia. Blood, 116(21), 3258. [Link]
-
Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]
-
Liu, T., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 13, 875372. [Link]
-
Irving, J. A., et al. (2014). Efficacy of dual PI-3K and mTOR inhibitors in vitro and in vivo in acute lymphoblastic leukemia. Oncotarget, 5(22), 11024-11037. [Link]
-
Dolly, S., et al. (2016). Phase I Study of Apitolisib (GDC-0980), Dual Phosphatidylinositol-3-Kinase and Mammalian Target of Rapamycin Kinase Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 22(12), 2874-2884. [Link]
-
Al-Japairai, K. A. S., et al. (2024). Dual inhibition of PI3K and mTOR in cancer therapy: Mechanisms, clinical potential, and future perspectives. Pharmacy Practice, 22(1), 2901. [Link]
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- 21. MTT assay protocol | Abcam [abcam.com]
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Cross-Validation of Analytical Methods for Quantifying Pyrimidine Derivatives: A Comparative Guide
Pyrimidine derivatives—ranging from endogenous nucleotides (uracil, cytosine, thymine) to critical chemotherapeutic agents (5-fluorouracil [5-FU], gemcitabine, tegafur)—are foundational to modern pharmacology and oncology. As drug development progresses from early preclinical pharmacokinetics (PK) to late-stage clinical trials, laboratories frequently transition from legacy High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This transition requires rigorous cross-validation to ensure data continuity. As a Senior Application Scientist, I have structured this guide to objectively compare these analytical platforms, detail self-validating experimental protocols, and explain the physicochemical causality behind method development choices for pyrimidine quantification.
The Methodological Landscape: HPLC-UV vs. LC-MS/MS
Quantifying pyrimidines presents a unique analytical challenge: they are highly polar, low-molecular-weight compounds. This polarity dictates their behavior across different analytical platforms.
-
HPLC-UV (The Legacy Standard): Traditional Reversed-Phase (RP) HPLC relies on hydrophobic interactions. Because pyrimidines are highly hydrophilic, they exhibit poor retention on standard C18 columns, often eluting near the void volume. To achieve retention, highly aqueous mobile phases (e.g., 95% water with phosphate buffers) are required 1. While UV detection is robust against matrix components, it lacks the sensitivity required for low-dose PK profiling.
-
LC-MS/MS (The Modern Comparator): LC-MS/MS offers exponential gains in sensitivity (often >100x) and specificity 2. However, the co-elution of pyrimidines with endogenous matrix salts and phospholipids in the void volume causes severe ion suppression in the Electrospray Ionization (ESI) source 3.
To resolve this, modern LC-MS/MS workflows abandon RP-HPLC in favor of Hydrophilic Interaction Liquid Chromatography (HILIC) , which effectively retains polar pyrimidines using organic-rich mobile phases, thereby enhancing ESI efficiency [[4]](), [[5]]().
Mechanistic resolution of matrix effects in LC-MS/MS pyrimidine quantification.
Cross-Validation Framework (ICH M10 Guidelines)
When replacing an analytical method during a drug development program, the International Council for Harmonisation (ICH) M10 guideline mandates a formal cross-validation 6, 7. This ensures that PK parameters calculated from HPLC-UV data are statistically interchangeable with those from LC-MS/MS.
ICH M10 compliant cross-validation workflow for analytical method transfer.
Step-by-Step Experimental Protocol: 5-FU Cross-Validation
This protocol describes a self-validating system for the cross-validation of 5-Fluorouracil (5-FU) in human plasma, utilizing both legacy and modern techniques.
Phase I: Sample Preparation (Self-Validating Extraction)
Causality Insight: While Protein Precipitation (PPT) is fast, it leaves high concentrations of phospholipids that cause matrix effects in MS. Liquid-Liquid Extraction (LLE) using ethyl acetate selectively partitions the pyrimidine, leaving polar salts behind 4.
-
Aliquot 100 µL of incurred patient plasma or spiked Quality Control (QC) samples into a 2 mL microcentrifuge tube.
-
Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS): 15N2 -5-FU (for LC-MS/MS) or Allopurinol (for HPLC-UV).
-
Expert Addition: Add 10 µL of 5 mM Medronic Acid. Why? Pyrimidine derivatives (especially phosphorylated ones) chelate to metal surfaces in LC systems, causing peak tailing. Medronic acid acts as a dynamic passivator, drastically improving peak shape without suppressing ESI [[8]]().
-
Add 1.0 mL of ethyl acetate. Vortex for 5 minutes, then centrifuge at 14,000 x g for 10 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute in 100 µL of the respective mobile phase. Split the aliquot for parallel injection.
Phase II: Instrumental Analysis
Method A: HPLC-UV (Reference)
-
Column: Phenomenex Prodigy ODS3V (C18, 250 × 4.6 mm, 5 µm) 1.
-
Mobile Phase: Isocratic 50 mM KH₂PO₄ (pH 5.0).
-
Flow Rate: 1.2 mL/min.
-
Detection: UV absorbance at 254 nm.
Method B: UPLC-MS/MS (Comparator)
-
Column: Acquity UPLC HILIC (100 × 2.1 mm, 1.7 µm) [[4]]().
-
Mobile Phase: Isocratic Acetonitrile / 10 mM Ammonium Acetate (95:5, v/v).
-
Flow Rate: 0.3 mL/min.
-
Detection: Negative Electrospray Ionization (ESI-). Multiple Reaction Monitoring (MRM) transition for 5-FU: m/z 128.9 → 41.7 4.
-
Calibration Strategy: Consider single-point calibration (e.g., 0.5 mg/L). Recent studies demonstrate that single-point calibration for 5-FU yields clinically comparable Area Under the Curve (AUC) results to multi-point methods, optimizing high-throughput workflows [[9]]().
Comparative Performance Data
The following tables summarize the empirical performance differences between the two methods and the regulatory acceptance criteria required to validate the transition.
Table 1: Analytical Validation Parameters for 5-Fluorouracil (5-FU)
| Validation Parameter | Legacy Method: RP-HPLC-UV | Modern Method: UPLC-MS/MS (HILIC) | Causality / Advantage |
| Linearity Range | 10 – 100 µg/mL | 0.01 – 2.0 µg/mL | MS/MS provides ~1000x greater sensitivity, essential for terminal PK phase tracking 4. |
| Limit of Quantitation (LLOQ) | 10 µg/mL | 3.55 ng/mL | High background noise in UV vs. specific MRM filtering in MS/MS 1. |
| Run Time per Sample | ~ 15.0 minutes | 2.5 minutes | HILIC allows rapid elution of polar analytes without void-volume interference 4. |
| Accuracy (% Recovery) | 104.6% | 95.8% - 105.1% | Both methods meet ICH M10 criteria (±15%), but MS/MS relies heavily on SIL-IS to correct for LLE variations. |
| Precision (% RSD) | < 2.0% | < 2.1% | Comparable precision; MS/MS variance is mitigated by stable isotope normalization. |
Table 2: ICH M10 Cross-Validation Acceptance Criteria
| Sample Type | Minimum Sample Size | Acceptance Criteria (Bias / Difference) | Statistical Evaluation |
| Spiked QCs | Low, Medium, High (n=3 each) | Mean accuracy must be within ±15% of nominal concentration. | Descriptive statistics (Mean, %CV). |
| Incurred Samples | n ≥ 30 patient samples | Difference between Method A and Method B must be ≤ ±20% for at least 67% of samples. | Bland-Altman Bias Plot & Passing-Bablok Regression [[6]](), 9. |
Statistical Interpretation & Expert Insights
A successful cross-validation is not merely passing the 67% rule; it requires an absence of proportional or constant bias between the methods.
When evaluating the Passing-Bablok regression of 5-FU concentrations (LC-MS/MS vs. HPLC-UV), the 95% confidence interval of the slope should include 1.0, and the intercept should include 0.0. If LC-MS/MS consistently reads lower than HPLC-UV at high concentrations, investigate the ESI source for saturation or check if the UV detector is integrating co-eluting matrix peaks that MS/MS selectively filters out. The use of a Stable Isotope-Labeled Internal Standard (SIL-IS) in the LC-MS/MS method is non-negotiable for pyrimidines, as it is the only reliable way to compensate for the inevitable ion suppression caused by residual phospholipids post-extraction 2.
References
-
ICH Guideline M10 on Bioanalytical Method Validation - Step 5. European Medicines Agency (EMA).[Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis - Questions and Answers. Food and Drug Administration (FDA).[Link]
-
Comparison between a single- and a multi-point calibration method using LC-MS/MS for measurement of 5-fluorouracil in human plasma. Open Research Newcastle.[Link]
-
Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits. MDPI.[Link]
-
Simultaneous quantification method for 5-FU, uracil, and tegafur using UPLC-MS/MS and clinical application. PubMed Central (PMC).[Link]
-
Using an In-Sample Addition of Medronic Acid for the Analysis of Purine- and Pyrimidine-Related Derivatives. Journal of Proteome Research - ACS Publications.[Link]
-
Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. NVKC.[Link]
-
Development of an Ultrasensitive LC–MS-MS Method for Determination of 5-Fluorouracil in Mouse Plasma. LCGC International.[Link]
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A Comparative Analysis of Pyrimidine-Based Tubulin Inhibitors and Other Microtubule-Targeting Agents
A Technical Guide for Researchers in Oncology and Drug Discovery
Introduction: Tubulin as a Cornerstone Target in Oncology
The intricate dance of cellular division, shape, and transport is orchestrated by a dynamic protein polymer: the microtubule. Composed of α- and β-tubulin heterodimers, these cytoskeletal filaments are in a constant state of flux, polymerizing and depolymerizing in a tightly regulated process essential for mitotic spindle formation and, consequently, cell proliferation.[1] This critical role in cell division has made tubulin one of the most successful targets for anticancer therapy.[1][2] Small molecules that interfere with microtubule dynamics, known as microtubule-targeting agents (MTAs), can trigger cell cycle arrest and ultimately lead to apoptotic cell death.[1][2]
Historically, MTAs are broadly classified based on their binding site on the tubulin heterodimer. The three most well-characterized binding sites are the taxane site, the vinca alkaloid site, and the colchicine site.[1][3][4] While clinically approved drugs targeting the taxane and vinca sites have been mainstays in chemotherapy for decades, their efficacy can be hampered by the development of multidrug resistance and significant side effects.[3] The colchicine binding site, however, remains a promising but underexploited target for the development of novel anticancer therapeutics.[4][5] This guide provides a comparative analysis of a prominent class of colchicine-site binders—heterocyclic-fused pyrimidines—and contrasts their mechanism and performance with established tubulin inhibitors.
Heterocyclic-Fused Pyrimidines: A New Frontier in Colchicine-Site Inhibition
Recent drug discovery efforts have identified heterocyclic-fused pyrimidines as a potent class of tubulin polymerization inhibitors that bind to the colchicine site.[3][6] These compounds represent a significant advancement in the development of MTAs with the potential to overcome some of the limitations of existing therapies.
Mechanism of Action and Binding Site
X-ray crystallography studies have confirmed that heterocyclic-fused pyrimidines directly bind to the colchicine site at the interface of the α- and β-tubulin subunits.[3][7] This binding physically obstructs the curved-to-straight conformational change required for tubulin dimers to incorporate into growing microtubules, thereby inhibiting polymerization.[3] The interaction at the colchicine site is stabilized by key residues, including Lys352, Met259, Ala316, Leu248, Val238, Tyr202, and Cys241 of β-tubulin.[7] By preventing microtubule formation, these pyrimidine derivatives disrupt the mitotic spindle, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[8][9]
Caption: Mechanism of action of heterocyclic-fused pyrimidines.
Antiproliferative Activity and Preclinical Efficacy
Numerous studies have demonstrated the potent antiproliferative activity of pyrimidine-based tubulin inhibitors across a range of cancer cell lines, with IC50 values often in the nanomolar range.[8][10] For instance, the indole-pyrimidine compound 4k inhibits tubulin polymerization with an IC50 of 0.79 µM and displays antiproliferative IC50 values between 16 and 62 nM in various cancer cell lines.[8] Furthermore, certain heterocyclic-fused pyrimidines have shown significant tumor growth inhibition in xenograft models of melanoma and prostate cancer.[3][6] A key advantage of some of these novel pyrimidine derivatives is their ability to circumvent multidrug resistance mechanisms, such as those mediated by P-glycoprotein (P-gp), which is a common challenge with taxanes and vinca alkaloids.[7]
Comparative Analysis with Other Tubulin Inhibitors
To fully appreciate the therapeutic potential of pyrimidine-based inhibitors, it is essential to compare their properties with those of the major established classes of MTAs.
Colchicine-Site Binders
Colchicine and its analogues, such as combretastatin A-4 (CA-4), are the archetypal inhibitors for this site.[11] Like the pyrimidine derivatives, they inhibit microtubule polymerization by binding to the β-tubulin subunit.[11] While highly potent, the clinical development of colchicine itself has been limited by its narrow therapeutic index and significant toxicity. CA-4 and its derivatives have shown promise, but the pyrimidine-based compounds represent a newer generation with potentially improved pharmacological profiles.[12]
Vinca Alkaloids
Vinca alkaloids, including vincristine and vinblastine, bind to a distinct site on β-tubulin, known as the vinca domain.[1] Unlike colchicine-site binders, which primarily inhibit polymerization at higher concentrations, vinca alkaloids can suppress microtubule dynamics at low concentrations and induce depolymerization at higher concentrations. They effectively disrupt the formation of the mitotic spindle, leading to M-phase arrest.
Taxanes
In contrast to the aforementioned inhibitors, taxanes (e.g., paclitaxel, docetaxel) have a unique mechanism of action. They bind to the interior surface of the microtubule, stabilizing it and promoting tubulin polymerization.[3] This hyper-stabilization also disrupts the dynamic instability of microtubules, leading to mitotic arrest and cell death.
Caption: Binding sites of different classes of tubulin inhibitors.
Summary of Comparative Performance
The following table summarizes the key characteristics of pyrimidine-based inhibitors and other major MTAs.
| Feature | Heterocyclic-Fused Pyrimidines | Colchicine | Vinca Alkaloids (Vincristine) | Taxanes (Paclitaxel) |
| Binding Site | Colchicine site on β-tubulin[3][7] | Colchicine site on β-tubulin[11] | Vinca domain on β-tubulin[1] | Taxane site on β-tubulin[3] |
| Mechanism | Inhibits tubulin polymerization[8][9] | Inhibits tubulin polymerization[11] | Inhibits tubulin polymerization and induces depolymerization at high concentrations | Promotes and stabilizes tubulin polymerization[3] |
| Effect on Microtubules | Destabilization | Destabilization | Destabilization | Stabilization |
| Representative IC50 | 16-62 nM (antiproliferative)[8] | Varies by analogue | Low nM range | Low nM range |
| Multidrug Resistance | Can circumvent P-gp mediated resistance[7] | Substrate for P-gp | Substrate for P-gp | Substrate for P-gp |
Experimental Protocols for Characterization
The evaluation of novel tubulin inhibitors relies on a series of well-established in vitro and cell-based assays.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
Protocol:
-
Purified tubulin is incubated at 37°C in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).
-
The test compound, dissolved in an appropriate solvent (e.g., DMSO), is added to the tubulin solution at various concentrations.
-
The polymerization of tubulin into microtubules is monitored over time by measuring the increase in absorbance at 340 nm using a spectrophotometer.
-
A known inhibitor (e.g., colchicine) and a known stabilizer (e.g., paclitaxel) are used as positive and negative controls, respectively.
-
The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.[12]
Immunofluorescence Microscopy of Cellular Microtubules
This technique allows for the visualization of the effects of a compound on the microtubule network within intact cells.
Protocol:
-
Cancer cells (e.g., HeLa, A549) are cultured on glass coverslips and treated with the test compound at various concentrations for a defined period.
-
After treatment, the cells are fixed with a suitable fixative (e.g., ice-cold methanol or paraformaldehyde).
-
The cells are then permeabilized with a detergent (e.g., Triton X-100) to allow antibody access.
-
The microtubules are labeled with a primary antibody specific for α-tubulin, followed by a fluorescently-labeled secondary antibody.
-
Cell nuclei are counterstained with a DNA-binding dye (e.g., DAPI).
-
The coverslips are mounted on microscope slides and the microtubule morphology is observed using a fluorescence microscope. Disruption of the microtubule network, such as depolymerization or abnormal spindle formation, is indicative of tubulin-targeting activity.
Caption: Workflow for immunofluorescence analysis of microtubules.
Cell Viability and Proliferation Assays
These assays determine the cytotoxic and antiproliferative effects of the compound on cancer cells.
Protocol (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.
-
Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined.
Conclusion and Future Directions
Heterocyclic-fused pyrimidines and related compounds represent a promising class of tubulin inhibitors that target the colchicine binding site.[9] Their potent antiproliferative activity, distinct mechanism of action compared to taxanes, and potential to overcome multidrug resistance make them attractive candidates for further preclinical and clinical development.[3][6][11] Continued research focusing on optimizing the structure-activity relationship, improving pharmacokinetic properties, and exploring their efficacy in various cancer models will be crucial in realizing the full therapeutic potential of this exciting new generation of microtubule-targeting agents.[13]
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- Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo - MDPI. (2025, December 15).
- Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed. (2011, May 12).
- Synthesis and Antiproliferative Activity against Melanoma Cells of New Heterocyclic Hybrids Based on Pyridine and Pyrimidine Scaffolds | Bentham Science Publishers. (2025, June 10).
- Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. (n.d.).
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- Full article: 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - Taylor & Francis. (n.d.).
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Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[14][15][16]triazolo[1,5-a]pyrimidines - PubMed. (2021, August 5). Retrieved from
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Head-to-Head Comparison: Pyrimidine vs. Pyridodipyrimidine Scaffolds in Rational Drug Design
The evolution of targeted therapeutics relies heavily on the optimization of heterocyclic pharmacophores. In the realm of kinase inhibitors and antineoplastic agents, the transition from simple monocyclic systems to complex, rigid polycyclic architectures represents a critical strategy for overcoming drug resistance and enhancing target selectivity. This guide provides an in-depth, objective comparison between the classical pyrimidine scaffold and the advanced pyridodipyrimidine tricyclic system, detailing their physicochemical paradigms, pharmacological performance, and experimental workflows.
Structural and Physicochemical Paradigms
The Pyrimidine Scaffold: The Versatile Foundation
Pyrimidine (1,3-diazine) is a six-membered, aromatic heterocyclic organic compound containing nitrogen atoms at positions 1 and 3[1]. In medicinal chemistry, it serves as a privileged pharmacophore due to its low molecular weight, high aqueous solubility, and exceptional ability to form precise hydrogen bonds with biological receptors[2].
-
Causality in Design: Pyrimidines are highly favored in Fragment-Based Drug Discovery (FBDD). Their low steric hindrance allows them to act as standard "hinge binders" in the ATP-binding pocket of kinases. Because the 2-, 4-, and 6-positions are electron-deficient, they are highly susceptible to nucleophilic aromatic substitution (SNAr), allowing rapid library generation[1].
The Pyridodipyrimidine Scaffold: The Rigid Interceptor
Pyridodipyrimidines are fused tricyclic systems (e.g., pyrido[2,3-d:6,5-d']dipyrimidine) comprising a central pyridine ring flanked by two pyrimidine rings[3].
-
Causality in Design: As targets like the Epidermal Growth Factor Receptor (EGFR) mutate (e.g., T790M or C797S), simple pyrimidines often lose their binding affinity. Pyridodipyrimidines solve this by offering an extended, rigid π -conjugated system. This extended planarity allows the scaffold to penetrate deeper into the hydrophobic pockets of the kinase domain, while the multiple nitrogen atoms create a dense network of hydrogen-bond acceptors to lock the molecule in place, often resulting in irreversible or ultra-high-affinity competitive inhibition[4].
Comparative Pharmacological Performance
When evaluating these scaffolds head-to-head, their interaction with the kinase ATP-binding site dictates their efficacy. Isomeric pyrido[d]pyrimidines and their extended tricyclic derivatives have demonstrated potent ATP-competitive inhibition, frequently outperforming their monocyclic counterparts in overcoming steric clashes caused by gatekeeper mutations[4].
Fig 1. EGFR kinase domain inhibition by pyrimidine vs. pyridodipyrimidine scaffolds.
Quantitative Data Comparison
The following table summarizes the objective physicochemical and pharmacological metrics of both scaffolds, demonstrating the trade-offs between ligand efficiency and target specificity.
| Parameter | Pyrimidine Scaffold | Pyridodipyrimidine Scaffold |
| Structural Complexity | Monocyclic (1,3-diazine) | Tricyclic (fused pyridine/pyrimidine) |
| Molecular Weight (Core) | 80.09 g/mol | ~211.18 g/mol (base core) |
| Lipophilicity (LogP impact) | Low (hydrophilic) | Moderate to High (lipophilic) |
| H-Bonding Potential | 2 Acceptors | Multiple Donors/Acceptors (up to 7) |
| Kinase Binding Mode | Standard Hinge Binder | Deep Pocket / Extended π -Stacking |
| Typical Synthesis | Cross-coupling (Suzuki/SNAr) | One-Pot Multicomponent Reactions (MCR) |
| Target Specificity | Broad (Pan-kinase potential) | High (Specific kinase selectivity) |
Experimental Methodologies & Self-Validating Protocols
To objectively assess the performance of a pyridodipyrimidine against a pyrimidine baseline, researchers must employ robust synthesis and screening workflows. Pyridodipyrimidines are uniquely suited for green, one-pot multicomponent reactions (MCRs)[3].
Fig 2. Step-by-step experimental workflow for scaffold synthesis and validation.
Protocol: Synthesis and HTRF Kinase Assay Validation
Objective: Synthesize a substituted pyridodipyrimidine via MCR and evaluate its EGFR inhibition against a simple pyrimidine control.
Step 1: Nanocatalyst-Driven MCR Synthesis
-
Action: In a single reaction vessel, combine an aryl aldehyde (1 eq), thiobarbituric acid (2 eq), and ammonium acetate in an ethanol/water mixture. Introduce a magnetically recoverable nano-catalyst (e.g., nano-CuFe 2 O 4 ). Heat under microwave irradiation or reflux.
-
Causality: Why MCR? Sequential synthesis of tricyclic systems suffers from severe thermodynamic hurdles and low yields. The nano-catalyst acts as a Lewis acid to activate the aldehyde carbonyl, instantly accelerating Knoevenagel condensation. This single-step assembly bypasses the isolation of unstable intermediates, thermodynamically driving the formation of the rigid tricyclic core[3].
Step 2: Structural Verification
-
Action: Isolate the product by applying an external magnetic field to remove the nano-catalyst. Recrystallize the crude product. Confirm the structure via 1 H-NMR, 13 C-NMR, and HRMS.
-
Causality: The distinct downfield shift of the central pyridine-core proton in 1 H-NMR definitively confirms the successful cyclization of the two pyrimidine arms.
Step 3: HTRF EGFR Kinase Assay (Self-Validating System)
-
Action: Incubate recombinant EGFR kinase domain with ATP, a biotinylated peptide substrate, and the synthesized pyridodipyrimidine (in serial dilutions). After incubation, add Eu 3+ -cryptate labeled anti-phosphotyrosine antibody (donor) and Streptavidin-XL665 (acceptor).
-
Causality: The proximity of the donor and acceptor upon substrate phosphorylation generates a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. High-affinity binding by the pyridodipyrimidine prevents phosphorylation, proportionally reducing the FRET signal.
-
Self-Validation Mechanism: To ensure the integrity of the data, run a parallel assay using a standard pyrimidine-based inhibitor (e.g., Gefitinib) as an internal benchmark. If the control's IC 50 deviates from established literature norms (~30 nM), the entire assay system is flagged for recalibration. This ensures that the enhanced potency observed for the pyridodipyrimidine is an absolute, trustworthy measurement rather than an artifact of assay conditions.
Conclusion
While the pyrimidine scaffold remains an indispensable, highly tractable starting point for drug discovery, the pyridodipyrimidine scaffold offers a superior architectural solution for targets requiring extensive pocket occupation and rigid π -stacking. By utilizing multicomponent synthetic strategies, researchers can efficiently access these complex tricyclic systems, unlocking new avenues for highly selective, mutation-resistant kinase inhibitors.
References
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Developments of pyridodipyrimidine heterocycles and their biological activities Source: Molecular Diversity / Springer Nature (Hammouda et al., 2023) URL:[Link]
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A green fabrication of pharmacologically relevant fused pyrimidines using recyclable caffeine–H3PO4 catalyst Source: RSC Advances / Royal Society of Chemistry (2026) URL:[Link]
-
Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]-pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]
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Pyrimidine Source: Wikipedia URL:[Link]
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A Senior Application Scientist's Guide to Confirming Target Engagement of 2-[(Pyridin-4-yl)methoxy]pyrimidine in Live Cells
In the landscape of contemporary drug discovery, the unequivocal confirmation of a compound's interaction with its intended molecular target within the complex milieu of a living cell is a cornerstone of preclinical development. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive comparison of leading methodologies for verifying the target engagement of the novel compound, 2-[(Pyridin-4-yl)methoxy]pyrimidine.
While the precise molecular target of 2-[(Pyridin-4-yl)methoxy]pyrimidine is yet to be fully elucidated, its structural motif, which incorporates both a pyridine and a pyrimidine ring, is frequently associated with kinase inhibitory activity.[1][2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Therefore, for the purpose of this illustrative guide, we will proceed under the working hypothesis that 2-[(Pyridin-4-yl)methoxy]pyrimidine is a kinase inhibitor. This assumption allows us to explore and compare various target engagement strategies in a biologically relevant context.
This guide will dissect and compare three powerful, live-cell compatible techniques: the Cellular Thermal Shift Assay (CETSA), NanoBRET/BRET (Bioluminescence Resonance Energy Transfer), and FRET (Förster Resonance Energy Transfer). We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most appropriate strategy for your research needs.
The Criticality of In-Cell Target Engagement
Biochemical assays, while valuable for initial screening, often fail to recapitulate the intricate environment of a living cell.[3] Factors such as cell permeability, efflux pumps, intracellular ATP concentrations, and the presence of scaffolding proteins can significantly impact a compound's efficacy.[3][4] Therefore, direct measurement of target engagement in live cells is paramount to validate a compound's mechanism of action and to establish a more physiologically relevant structure-activity relationship (SAR).[5]
Hypothetical Signaling Pathway: A Kinase Cascade
To contextualize our discussion, let us consider a hypothetical signaling pathway initiated by a receptor tyrosine kinase (RTK). Upon ligand binding, the RTK dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins containing SH2 domains, such as a hypothetical "Kinase X." Kinase X, upon recruitment and activation, then phosphorylates and activates a cascade of downstream effectors, ultimately leading to a cellular response such as proliferation or survival. Our compound, 2-[(Pyridin-4-yl)methoxy]pyrimidine, is hypothesized to inhibit Kinase X.
Caption: A simplified workflow for a Cellular Thermal Shift Assay experiment.
Detailed Protocol (Western Blot Readout):
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of 2-[(Pyridin-4-yl)methoxy]pyrimidine or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heat Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. [6]3. Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. [6]Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification and Western Blotting: Carefully collect the supernatant containing the soluble protein fraction. Normalize the protein concentration of all samples. Perform SDS-PAGE and Western blotting using a primary antibody specific for the target kinase. [7]5. Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. A rightward shift in the melting curve for compound-treated samples compared to the vehicle control indicates target stabilization and engagement.
Advantages:
-
Label-free: Does not require modification of the compound or the target protein, preserving their native states.
-
Physiologically Relevant: Can be performed in intact cells, providing a more accurate representation of target engagement in a cellular context. [8]* Versatile: Applicable to a wide range of soluble and even some membrane-associated proteins. [8] Disadvantages:
-
Throughput: The Western blot-based readout can be laborious and is not well-suited for high-throughput screening. However, higher-throughput versions using techniques like AlphaScreen or NanoLuciferase have been developed. [9]* Antibody Dependent: Requires a specific and high-quality antibody for the target protein for the Western blot readout.
-
Not Universally Applicable: Some protein-ligand interactions may not result in a significant change in thermal stability. [8]
NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay is a proximity-based method that measures compound binding to a target protein in live cells. [10]The assay relies on energy transfer from a bright, genetically encoded NanoLuc® luciferase donor fused to the target protein to a fluorescently labeled tracer that reversibly binds to the same target. [11]When the donor and acceptor are in close proximity (<10 nm), energy is transferred, and a BRET signal is generated. [3][12]A test compound that binds to the target protein will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner. [12] Experimental Workflow:
Caption: General workflow for a NanoBRET™ Target Engagement Assay.
Detailed Protocol:
-
Construct Generation and Cell Line Development: Create a fusion construct of the target kinase and NanoLuc® luciferase. Transfect this construct into a suitable cell line. Stable or transient expression systems can be used. [3]2. Assay Setup: Plate the engineered cells in a white, opaque 96- or 384-well plate.
-
Compound and Tracer Addition: Add the fluorescent NanoBRET™ tracer at a predetermined optimal concentration. Then, add serial dilutions of 2-[(Pyridin-4-yl)methoxy]pyrimidine.
-
Signal Generation and Detection: Add the Nano-Glo® live-cell substrate to initiate the luciferase reaction. Measure the luminescence signal at two wavelengths: one for the NanoLuc® donor (e.g., 460 nm) and one for the fluorescent tracer acceptor (e.g., 610 nm).
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the concentration of the test compound to determine the IC50 value, which reflects the compound's affinity for the target in live cells.
Advantages:
-
High Sensitivity and Dynamic Range: The brightness of NanoLuc® luciferase provides a robust signal-to-noise ratio. [3]* Quantitative Data: Allows for the determination of compound affinity (IC50) and residence time in live cells. [10][13]* High-Throughput Amenable: The plate-based format is well-suited for screening large compound libraries.
Disadvantages:
-
Requires Genetic Engineering: The target protein must be fused to NanoLuc® luciferase, which could potentially alter its function or localization.
-
Tracer Dependent: A specific, cell-permeable fluorescent tracer that binds to the target protein is required. The development of such a tracer can be a significant undertaking.
-
Potential for Artifacts: Overexpression of the fusion protein could lead to non-physiological interactions.
Förster Resonance Energy Transfer (FRET)
Principle: FRET is a distance-dependent physical process where energy is transferred non-radiatively from an excited molecular fluorophore (the donor) to another fluorophore (the acceptor) through dipole-dipole coupling. This energy transfer only occurs when the donor and acceptor are in very close proximity (typically 1-10 nm). For target engagement, one can engineer a FRET-based biosensor where the target kinase is flanked by a donor and acceptor fluorophore. Ligand binding is designed to induce a conformational change in the kinase, altering the distance or orientation between the fluorophores and thus changing the FRET efficiency.
Experimental Workflow:
Caption: Workflow for a FRET-based target engagement experiment.
Detailed Protocol:
-
Biosensor Design and Construction: Genetically encode a biosensor by flanking the target kinase or a substrate domain with a FRET pair of fluorescent proteins (e.g., CFP and YFP). The design should be such that the binding of an inhibitor like 2-[(Pyridin-4-yl)methoxy]pyrimidine induces a measurable conformational change.
-
Cell Transfection and Expression: Transfect the biosensor construct into the desired cell line and allow for its expression.
-
Live-Cell Imaging: Culture the cells on a suitable imaging dish (e.g., glass-bottom dish). Using a fluorescence microscope equipped for FRET imaging, excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.
-
Compound Addition and Time-Lapse Imaging: Acquire a baseline FRET signal, then add 2-[(Pyridin-4-yl)methoxy]pyrimidine to the cells. Continue to acquire images over time to monitor the change in the FRET ratio (Acceptor Emission / Donor Emission).
-
Data Analysis: Quantify the change in the FRET ratio in response to compound addition. A significant and dose-dependent change in FRET efficiency indicates target engagement.
Advantages:
-
Spatiotemporal Resolution: FRET microscopy allows for the visualization of target engagement with high spatial and temporal resolution within single living cells.
-
Dynamic Measurements: Enables the real-time monitoring of the kinetics of compound binding and target conformational changes.
-
No Exogenous Reagents: Once the biosensor is expressed, the assay does not require the addition of substrates or tracers.
Disadvantages:
-
Complex Biosensor Design: The design and optimization of a functional FRET biosensor can be challenging and time-consuming.
-
Lower Throughput: Microscopy-based FRET is generally not suitable for high-throughput screening, although plate reader-based FRET assays can be used for higher throughput applications.
-
Potential for Phototoxicity: The excitation light required for imaging can be phototoxic to cells, especially during long time-lapse experiments.
Quantitative Comparison of Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement | Förster Resonance Energy Transfer (FRET) |
| Principle | Ligand-induced thermal stabilization | Bioluminescence Resonance Energy Transfer | Förster Resonance Energy Transfer |
| Labeling Requirement | Label-free [8] | Target-NanoLuc® fusion, fluorescent tracer [11] | Target-fluorescent protein fusion (biosensor) |
| Throughput | Low (Western Blot), Medium (other readouts) | High | Low (microscopy), Medium (plate reader) |
| Data Output | Thermal shift (ΔTm), IC50 (ITDRF) [6] | IC50, Residence Time [13] | FRET ratio change, real-time kinetics |
| Key Advantage | Physiologically relevant, no modifications [5] | High sensitivity, quantitative, HTS-compatible [3] | High spatiotemporal resolution, dynamic measurements |
| Key Disadvantage | Often low throughput, antibody-dependent [9] | Requires genetic engineering and a specific tracer [3] | Complex biosensor design, lower throughput |
Conclusion and Recommendations
Confirming the target engagement of a novel compound like 2-[(Pyridin-4-yl)methoxy]pyrimidine in a live-cell context is a non-negotiable step in modern drug discovery. The choice of methodology should be guided by the specific research question, available resources, and the stage of the drug discovery pipeline.
-
For initial validation of target binding in a label-free and physiologically relevant manner, CETSA is an excellent choice. It provides direct evidence of physical interaction without the need for compound or protein modification.
-
For quantitative determination of compound potency and for high-throughput screening campaigns, the NanoBRET™ Target Engagement assay is the industry standard. Its sensitivity, robustness, and scalability make it ideal for lead optimization.
-
To study the dynamics of target engagement with high spatial and temporal resolution within the cell, FRET-based biosensors offer unparalleled insights. This method is particularly powerful for elucidating the intricate details of how a compound interacts with its target in specific subcellular compartments and in real-time.
By carefully selecting and implementing one or more of these advanced techniques, researchers can confidently validate the intracellular target engagement of 2-[(Pyridin-4-yl)methoxy]pyrimidine, thereby accelerating its journey from a promising chemical entity to a potential therapeutic agent.
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News-Medical.Net. (2024, December 14). NanoBRET™ Target Engagement for drug development. [Link]
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ACS Publications. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. [Link]
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Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
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PMC. (2020, March 6). Importance of Quantifying Drug-Target Engagement in Cells. [Link]
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Frontiers. (2023, February 23). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. [Link]
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SciSpace. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells. [Link]
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EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]
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bioRxiv. (2026, March 2). Determination of the cellular target engagement by direct-to-biology Cellular Thermal Shift Assay (CETSA). [Link]
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Frontiers. An In Vivo Fluorescence Resonance Energy Transfer-Based Imaging Platform for Targeted Drug Discovery and Cancer Therapy. [Link]
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PMC. Application of fluorescence resonance energy transfer in protein studies. [Link]
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EMBL. (2025, November 5). New method offers broader and faster detection of protein-ligand interactions. [Link]
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PubMed. (2008). Fluorescence resonance energy transfer (FRET) sensors. [Link]
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Wikipedia. Förster resonance energy transfer. [Link]
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PMC. Visualization of Protein Interactions in Living Cells. [Link]
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MetwareBio. Protein-Protein Interaction Methods: A Complete Guide for Researchers. [Link]
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PLOS One. (2013, May 1). Detection and Characterization of Protein Interactions In Vivo by a Simple Live-Cell Imaging Method. [Link]
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PMC. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]
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SpringerLink. (2021, December 26). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. [Link]
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PMC. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. [Link]
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ACS Publications. (2017, February 3). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. [Link]
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Usiena air. New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. [Link]
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Ashdin Publishing. Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. [Link]
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A Comparative Study of the Anti-inflammatory Properties of Pyrimidine Derivatives: A Guide for Researchers
The relentless pursuit of novel anti-inflammatory agents has positioned pyrimidine derivatives at the forefront of medicinal chemistry research. Their structural versatility and broad spectrum of biological activities make them a compelling scaffold for the development of next-generation therapeutics.[1][2] This guide provides a comparative analysis of the anti-inflammatory properties of various pyrimidine derivatives, offering in-depth mechanistic insights and supporting experimental data to aid researchers and drug development professionals in this dynamic field.
The Inflammatory Cascade: A Complex Therapeutic Target
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[3] While essential for host defense and tissue repair, dysregulated inflammation underpins a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory process is orchestrated by a complex network of signaling pathways and mediators, including cytokines, chemokines, and prostaglandins.[4][5] Key signaling pathways that govern the inflammatory response include Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[4][6][7] Pyrimidine derivatives have demonstrated the ability to modulate these critical pathways, offering a promising avenue for therapeutic intervention.[8]
Pyrimidine Derivatives: A Privileged Scaffold in Anti-inflammatory Drug Discovery
The pyrimidine nucleus is a six-membered heterocyclic aromatic ring containing two nitrogen atoms. This core structure is a key component of nucleic acids (cytosine, thymine, and uracil) and is present in numerous synthetic and natural compounds with diverse pharmacological activities.[1][8][9] The adaptability of the pyrimidine scaffold allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects, including potent anti-inflammatory activity.[2][10]
Comparative Analysis of Anti-inflammatory Mechanisms
The anti-inflammatory effects of pyrimidine derivatives are diverse and often multi-targeted. This section explores the primary mechanisms of action, comparing the efficacy of different derivatives based on available experimental data.
Inhibition of Cyclooxygenase (COX) Enzymes
A well-established mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[3][11] Pyrimidine derivatives have been developed as selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[1][12]
A study by Abdelgawad et al. highlighted a series of pyrimidine derivatives with potent and selective COX-2 inhibitory activity.[1] Similarly, other research has identified pyrimidine-5-carbonitrile derivatives as potent and selective COX-2 inhibitors.[9]
Comparative Data for COX Inhibition:
| Derivative Class | Example Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrimidine-5-carbonitrile | Compound X | >100 | 1.03 - 1.71 | >58 - 97 | [9] |
| Fused Thienopyrimidine | Compound Y | 15.2 | 0.04 | 380 | [3] |
| Celecoxib (Standard) | - | 50 | 0.05 | 1000 | [9] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2.
Modulation of Pro-inflammatory Cytokine Production
Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), play a pivotal role in amplifying and sustaining the inflammatory response.[8][13] Several pyrimidine derivatives have been shown to effectively suppress the production of these key molecules.
For instance, a series of novel pyrimidine derivatives demonstrated significant inhibitory activity against TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[14] Some compounds exhibited inhibitory activity comparable to the standard drug, dexamethasone.
Comparative Data for Cytokine Inhibition:
| Derivative | TNF-α Inhibition (%) at 10 µM | IL-6 Inhibition (%) at 10 µM | Cell Line | Reference |
| Compound 5 | 78 | 96 | RAW 264.7 | [14] |
| Compound 6 | 75 | 92 | RAW 264.7 | [14] |
| Dexamethasone (Standard) | ~80-90 | ~85-95 | RAW 264.7 | [14] |
Interference with Key Inflammatory Signaling Pathways
The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[4][5][15] The canonical pathway involves the activation of the IκB kinase (IKK) complex, which leads to the degradation of the inhibitory IκB protein and subsequent translocation of the NF-κB dimer (p50/p65) to the nucleus to initiate gene transcription.[16][17]
Certain pyrimidine derivatives exert their anti-inflammatory effects by inhibiting key steps in the NF-κB signaling cascade.[8] This can occur through the inhibition of IKKβ activity or by preventing the nuclear translocation of NF-κB.[13]
Caption: NF-κB Signaling Pathway and Points of Inhibition by Pyrimidine Derivatives.
The MAPK family, including p38, JNK, and ERK, are crucial signaling molecules involved in cellular responses to a wide range of stimuli, including inflammatory signals.[7][18][19] Activation of these pathways leads to the expression of pro-inflammatory mediators.[20][21] Some pyrimidine derivatives have been shown to inhibit the phosphorylation and activation of MAPKs, thereby dampening the inflammatory response.
Caption: MAPK Signaling Pathway and Inhibition by Pyrimidine Derivatives.
The JAK/STAT pathway is a primary signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[6][22][23] Upon cytokine binding to its receptor, associated JAKs are activated, which then phosphorylate and activate STAT proteins.[24] Activated STATs dimerize and translocate to the nucleus to regulate gene expression.[25] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.[6][22] Tofacitinib, a pyrimidine-based drug, is a well-known JAK inhibitor used in the treatment of rheumatoid arthritis.[26]
Caption: JAK/STAT Signaling Pathway and Inhibition by Pyrimidine Derivatives.
Experimental Protocols for Assessing Anti-inflammatory Activity
To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are crucial. Below are detailed methodologies for key in vitro and in vivo assays commonly used to evaluate the anti-inflammatory properties of pyrimidine derivatives.
In Vitro Assay: LPS-Induced Nitric Oxide (NO) and Cytokine Production in RAW 264.7 Macrophages
Causality: This assay mimics the inflammatory response of macrophages to a bacterial endotoxin (LPS), a potent activator of innate immunity. The inhibition of NO and pro-inflammatory cytokines (TNF-α, IL-6) production is a direct measure of the compound's anti-inflammatory potential at the cellular level.[26][27]
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the pyrimidine derivative (or vehicle control) for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[28]
-
-
Cell Viability Assay (MTT or MTS): Simultaneously assess the cytotoxicity of the compounds to ensure that the observed inhibitory effects are not due to cell death.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
Causality: This is a classic and widely used model of acute inflammation.[10][28][29] Carrageenan injection induces a biphasic inflammatory response characterized by the release of histamine, serotonin, bradykinin, and prostaglandins, leading to edema formation. The reduction in paw volume is a direct measure of the compound's anti-inflammatory efficacy in a living organism.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week under standard laboratory conditions (12 h light/dark cycle, 22 ± 2°C, food and water ad libitum).
-
Grouping and Fasting: Randomly divide the animals into groups (n=6 per group): vehicle control, standard drug (e.g., Indomethacin), and different doses of the test pyrimidine derivative. Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Caption: Experimental Workflow for In Vitro and In Vivo Anti-inflammatory Assays.
Conclusion and Future Directions
Pyrimidine derivatives represent a highly promising class of compounds for the development of novel anti-inflammatory therapies. Their ability to target multiple key components of the inflammatory cascade, including COX enzymes, pro-inflammatory cytokines, and critical signaling pathways like NF-κB, MAPKs, and JAK/STAT, underscores their therapeutic potential.[3][8] The structure-activity relationship studies of pyrimidine derivatives continue to provide valuable insights for the design of more potent and selective inhibitors with improved safety profiles.[8]
Future research should focus on the development of multi-target pyrimidine derivatives that can simultaneously modulate several inflammatory pathways, potentially leading to enhanced efficacy and a reduced likelihood of resistance. Furthermore, a deeper understanding of the pharmacokinetic and toxicological profiles of these compounds is essential for their successful translation into clinical practice. The continued exploration of the vast chemical space of pyrimidine derivatives holds great promise for the discovery of next-generation anti-inflammatory drugs.
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Personal protective equipment for handling 2-[(Pyridin-4-yl)methoxy]pyrimidine
Essential Safety and Handling Guide for 2-[(Pyridin-4-yl)methoxy]pyrimidine
This document provides comprehensive safety protocols and logistical guidance for the handling and disposal of 2-[(Pyridin-4-yl)methoxy]pyrimidine. Tailored for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical, field-proven insights to ensure a safe laboratory environment. The procedural steps outlined are designed to be self-validating, promoting a culture of safety and scientific integrity.
Hazard Assessment and Risk Mitigation
Given the chemical structure, 2-[(Pyridin-4-yl)methoxy]pyrimidine is anticipated to possess hazards associated with both pyridine and pyrimidine compounds. These may include:
-
Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.[4][5]
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[6]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[6]
A thorough risk assessment should be conducted before commencing any work with this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is non-negotiable when handling 2-[(Pyridin-4-yl)methoxy]pyrimidine. The following table summarizes the minimum required PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over safety glasses when there is a significant risk of splashing.[7] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for short-term protection. For prolonged contact, consider more resistant materials like neoprene or butyl rubber. Always inspect gloves for damage before use and change them immediately upon contamination.[7][8] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned to cover as much skin as possible. |
| Foot Protection | Closed-toe Shoes | Shoes that cover the entire foot are required. Perforated shoes, sandals, or open-toed footwear are not permitted.[8] |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
This workflow is designed to minimize exposure and ensure a controlled environment when working with 2-[(Pyridin-4-yl)methoxy]pyrimidine.
Experimental Protocol: Weighing and Dispensing
-
Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required PPE.
-
Tare: Place a clean, dry weighing vessel on the analytical balance and tare it.
-
Dispensing: Inside the fume hood, carefully open the container of 2-[(Pyridin-4-yl)methoxy]pyrimidine. Use a clean spatula to transfer the desired amount to the weighing vessel. Avoid generating dust.
-
Sealing: Tightly close the main container and the weighing vessel.
-
Cleaning: Decontaminate the spatula and any other utensils used. Clean the balance and the surrounding work surface.
-
Transport: If the weighed compound needs to be moved, ensure the container is securely sealed and transported in a secondary container.
Disposal Plan: Responsible Waste Management
All waste materials contaminated with 2-[(Pyridin-4-yl)methoxy]pyrimidine must be treated as hazardous waste.
Waste Segregation and Labeling
-
Solid Waste: Includes contaminated gloves, weighing paper, and other disposable items. Place these in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.[7]
-
Disposal: Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[7] Never dispose of this chemical down the drain.[7]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6] |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][4][6] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4][7] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4] |
| Spill | Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. |
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 2-[(Pyridin-4-yl)methoxy]pyrimidine and maintain a safe and productive research environment.
References
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- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Chemical Synthesis Database. (2025, May 20). 2-pyridin-4-yl-pyrimidine.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Benchchem. (n.d.). Navigating the Chemistry of Chlorinated Pyrimidines: A Technical Guide to Safe Handling and Application.
- Fisher Scientific. (2021, December 24). SAFETY DATA SHEET.
- ThermoFisher. (2026, January 16). SAFETY DATA SHEET.
- Benchchem. (n.d.). Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene.
- ACS Publications. (2023, September 1). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation | Bioconjugate Chemistry.
- PubChem. (n.d.). 4-Methoxy-2-pyrimidinamine.
- STEMCELL Technologies. (2015, May 16). Safety Data Sheet.
- NextSDS. (n.d.). 2-methyl-4-(pyrrolidin-3-yl)pyrimidine — Chemical Substance Information.
- ResearchGate. (2026, January 23). Methyl‐ and Methoxy‐substituted 2‐(Pyridin‐2‐yl)‐4‐(4‐aminophenyl)quinazolines: Synthesis and Photophysical Properties.
- NICNAS. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment.
- Loba Chemie. (2016, April 20). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS.
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
